3-Isopropoxy alanine
説明
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Structure
3D Structure
特性
IUPAC Name |
2-amino-3-propan-2-yloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPNRIDPFQODSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemistry and Applications of 3-Isopropoxy Alanine: A Comprehensive Technical Guide
Executive Summary
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of pharmacokinetic properties, protease resistance, and target affinity. 3-Isopropoxy alanine , widely known in the literature as O-isopropyl-L-serine , is a critical non-canonical amino acid building block[1]. By functionalizing the native hydroxyl group of serine with an isopropyl moiety, researchers can precisely tune the lipophilicity and steric bulk of therapeutic peptides without drastically altering the backbone conformation.
This whitepaper provides an in-depth analysis of the chemical structure, physical properties, synthetic methodologies, and advanced therapeutic applications of 3-isopropoxy alanine, designed for researchers and drug development professionals.
Chemical Identity and Structural Analytics
3-Isopropoxy alanine (IUPAC: 2-amino-3-(propan-2-yloxy)propanoic acid) is structurally derived from L-alanine via the addition of an isopropoxy group at the β -carbon, or conversely, from L-serine via the O-alkylation of the side-chain hydroxyl group with an isopropyl radical.
Structural Causality in Drug Design
The ether linkage in 3-isopropoxy alanine serves a dual purpose:
-
Steric Shielding: The branched isopropyl group introduces significant steric hindrance adjacent to the peptide backbone. This shielding effect restricts the conformational flexibility of the peptide and effectively blocks the active sites of proteolytic enzymes, drastically increasing the in vivo half-life of the resulting peptide[2].
-
Lipophilicity Tuning: Unlike the highly polar hydroxyl group of native serine, the isopropoxy ether is moderately lipophilic. This enhances the membrane permeability of the peptide while still allowing the ether oxygen to act as a weak hydrogen bond acceptor, maintaining necessary interactions with target receptors.
Physicochemical Properties
Understanding the physical properties of 3-isopropoxy alanine is essential for optimizing its handling, formulation, and integration into solid-phase peptide synthesis (SPPS). The quantitative data is summarized in Table 1 below.
Table 1: Physicochemical Profile of 3-Isopropoxy Alanine
| Property | Value / Description | Analytical Significance |
| Common Names | 3-Isopropoxy alanine; O-Isopropyl-L-serine | Standard nomenclature in synthesis[1]. |
| CAS Registry Number | 83824-92-4 (L-isomer) | Unique identifier for procurement[3]. |
| Molecular Formula | C6H13NO3 | Defines stoichiometry for coupling reactions. |
| Molecular Weight | 147.17 g/mol | Used for mass spectrometry (TOF-MS) tracking[4]. |
| Appearance | White to off-white crystalline powder | Indicates high purity post-crystallization. |
| Solubility | Soluble in water; slightly in MeOH/EtOH | Dictates solvent choice during deprotection[1]. |
| pKa (Estimated) | ~2.2 ( α -COOH), ~9.1 ( α -NH2) | Governs ionization state at physiological pH. |
| LogP (Estimated) | -0.8 to -0.5 | Indicates a balance of hydrophilicity and lipophilicity. |
Experimental Methodologies: Synthesis & Resolution
The synthesis of optically pure 3-isopropoxy alanine requires strict stereochemical control. Standard etherification of serine often leads to racemization or β -elimination. Therefore, specialized synthetic routes have been developed.
Chemical Synthesis via Aziridine Ring-Opening
The most authoritative and stereoselective method involves the ring-opening of aziridine derivatives. This method, pioneered by Nakajima et al., utilizes a urethane-protected aziridine to prevent racemization[1].
Step-by-Step Protocol:
-
Preparation of the Aziridine Precursor: Dissolve the urethane-protected aziridine derivative (e.g., 218 mg, 0.59 mmol) in a mixture of chloroform (3 ml) and methanol (5 ml)[1].
-
Lewis Acid Catalysis: Add 3 drops of boron trifluoride etherate ( BF3⋅OEt2 ) at room temperature. Causality: The Lewis acid activates the aziridine ring, making it susceptible to nucleophilic attack by isopropanol, ensuring regioselective ring opening without disrupting the chiral center[1].
-
Nucleophilic Attack: Introduce isopropanol to the reaction mixture. Allow the reaction to proceed until complete conversion is observed via TLC.
-
Deprotection (Hydrogenolysis): Dissolve the resulting protected O-isopropylserine in methanol (10 ml). Add Palladium black catalyst (100 mg)[1].
-
Hydrogenation: Bubble H2 gas through the solution for 2 hours. Causality: Catalytic hydrogenolysis cleanly removes the urethane protecting groups without cleaving the newly formed ether bond[1].
-
Purification: Remove the Pd catalyst by filtration. Concentrate the filtrate in vacuo. Crystallize the residue from a water-acetone mixture to yield pure O-isopropyl-L-serine (approx. 87% yield)[1].
Biocatalytic Resolution via Aminopeptidase
For large-scale industrial applications, enzymatic resolution of racemic mixtures offers a greener alternative.
Step-by-Step Protocol:
-
Substrate Preparation: Synthesize racemic O-isopropyl-DL-serinamide.
-
Enzymatic Hydrolysis: Incubate the substrate with PepB aminopeptidase (EC 3.4.11.23) derived from Escherichia coli at an optimal pH of 9.0 and a temperature of 40°C[5].
-
Chiral Resolution: The PepB enzyme selectively hydrolyzes the L-enantiomer, yielding O-isopropyl-L-serine and ammonia, while leaving the D-enantiomer intact[5]. Causality: The highly specific active site of PepB ensures an enantiomeric excess (ee) often exceeding 97%[5].
-
Separation: Isolate the free L-amino acid from the unreacted D-amide using ion-exchange chromatography.
Advanced Applications in Therapeutics and Materials
Peptide Engineering and Targeted Radiopharmaceuticals
3-Isopropoxy alanine is heavily utilized in the development of next-generation peptide therapeutics, particularly those targeting Glypican-3 (GPC3), a heparan sulfate glycoprotein overexpressed in hepatocellular carcinoma (HCC)[2].
By incorporating 3-isopropoxy alanine into the peptide sequence, researchers can create GPC3-targeting peptides that resist proteolytic degradation in the tumor microenvironment[2]. These engineered peptides are then conjugated to metal chelators (e.g., DOTA or MACROPA) to bind radionuclides, forming highly potent radiopharmaceuticals for targeted cancer therapy[6]. The isopropoxy group ensures the peptide maintains its active conformation while circulating in the bloodstream.
Surface Molecularly Imprinted Polymers (SMIPs)
Beyond therapeutics, 3-isopropoxy alanine fragments are observed in the synthesis of advanced materials, such as Glutathione Surface Molecularly Imprinted Polymers (GSH-SMIPs)[4]. During the polymerization of acrylamide (AM) and N-vinyl pyrrolidone (NVP) in the presence of glutathione, time-of-flight mass spectrometry (TOF-MS) detects 3-isopropoxy alanine as a key intermediate fragment[4]. This confirms the nucleophilic substitution and physical adsorption mechanisms critical for creating highly selective molecular cavities for GSH capture[7].
Visualizing Experimental Workflows
The following diagrams map the logical progression of the chemical synthesis and therapeutic application of 3-isopropoxy alanine.
Workflow for the stereoselective synthesis of 3-isopropoxy alanine via aziridine ring-opening.
Integration of 3-isopropoxy alanine into GPC3-targeted radiopharmaceutical peptide conjugates.
References
-
Properties and Yields of O-Alkyl-L-Serine, L-Threonine, and Their Derivatives. Oxford Academic (Bulletin of the Chemical Society of Japan). Available at:[Link]
-
Glutathione Surface Molecularly Imprinted Polymer from CLX1180 via Three Modes of Polymerization for Selective Adsorption of Glutathione. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Glutathione Surface Molecularly Imprinted Polymer from CLX1180 via Three Modes of Polymerization for Selective Adsorption of Glutathione. ACS Omega. Available at:[Link]
-
Information on EC 3.4.11.23 - PepB aminopeptidase. BRENDA Enzyme Database. Available at:[Link]
- WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof. Google Patents.
- WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof. Google Patents.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Information on EC 3.4.11.23 - PepB aminopeptidase and Organism(s) Escherichia coli and UniProt Accession P37095 - BRENDA Enzyme Database [brenda-enzymes.org]
- 6. WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Role of 3-isopropoxy alanine in non-natural peptide design
Engineering Non-Natural Peptides: The Strategic Role of 3-Isopropoxy Alanine in Modulating Stability and Permeability
Executive Summary
In the pursuit of clinically viable peptide therapeutics, native amino acid sequences frequently fail due to rapid proteolytic degradation and poor membrane permeability. As a Senior Application Scientist specializing in peptidomimetics, I frequently utilize unnatural amino acids (UAAs) to bypass these biological limitations. 3-Isopropoxy alanine (commonly referred to as O-isopropyl-L-serine or Ser(iPr)) is a highly strategic UAA. By masking the canonical serine hydroxyl group with an isopropyl ether, we fundamentally alter the hydration dynamics and steric environment of the peptide backbone. This guide details the mechanistic rationale, synthetic methodologies, and self-validating protocols for integrating 3-isopropoxy alanine into modern peptide design.
Structural and Mechanistic Rationale
The substitution of L-serine with 3-isopropoxy alanine is not merely a structural tweak; it is a calculated manipulation of the peptide's physicochemical profile.
A. Desolvation and Membrane Permeability
Passive membrane diffusion requires a peptide to shed its hydration shell. The hydroxyl group of a natural serine acts as a strong hydrogen-bond donor, anchoring water molecules to the peptide. By converting this to an isopropyl ether, we eliminate the H-bond donor capacity. According to extended rules for beyond-rule-of-5 (bRo5) macrocycles, reducing the polar surface area and H-bond donor count directly lowers the energetic penalty of desolvation, thereby exponentially increasing passive lipid bilayer permeability.
B. Steric Shielding and Proteolytic Resistance
Proteases, such as aminopeptidases and endopeptidases (e.g., pepsin), require precise spatial alignment to execute nucleophilic attacks on amide bonds. The branched isopropyl group of 3-isopropoxy alanine introduces significant steric bulk directly adjacent to the β -carbon. This creates a physical "bumper" that occludes the active sites of degrading enzymes. For instance, specific aminopeptidases like PepB (EC 3.4.11.23) exhibit altered substrate recognition and drastically reduced turnover rates when encountering O-alkylated serines compared to their native counterparts[1]. Furthermore, in toxicological biomonitoring, O-isopropyl serine adducts are studied as highly stable biomarkers for sarin nerve agent exposure, demonstrating the extreme chemical stability of the sterically hindered serine microenvironment[2].
Fig 1: Mechanistic pathways through which 3-isopropoxy alanine modulates peptide properties.
Quantitative Impact on Peptide Properties
When optimizing a lead sequence, the choice of O-alkyl chain length is a balancing act between achieving proteolytic stability and maintaining synthetic feasibility. As shown in the data below, 3-isopropoxy alanine occupies the "Goldilocks zone"—providing superior steric shielding compared to O-methyl serine, without the severe coupling hindrances associated with O-tert-butyl serine.
Table 1: Comparative Physicochemical Impact of Serine O-Alkylation
| Amino Acid Derivative | Side Chain Motif | H-Bond Donors | Relative Steric Bulk | Impact on Proteolytic Half-Life | SPPS Coupling Difficulty |
| L-Serine | -OH | 1 | Low | Baseline (1x) | Minimal |
| O-Methyl-L-Serine | -O-CH 3 | 0 | Moderate | ~2-3x increase | Low |
| 3-Isopropoxy Alanine | -O-CH(CH 3 ) 2 | 0 | High | ~5-10x increase | Moderate |
| O-tert-Butyl-L-Serine | -O-C(CH 3 ) 3 | 0 | Very High | >10x increase | High (Steric clash) |
Synthetic Methodologies: Monomer Preparation
Historically, the synthesis of O-alkyl serines via base-promoted O-alkylation with alkyl halides was plagued by side reactions, most notably Fmoc-deprotection and intramolecular cyclization yielding undesired oxazolidinones[3].
To overcome this in scale-up synthesis, modern process chemistry avoids direct basic alkylation. Instead, state-of-the-art methodologies utilize chelation-controlled reductive C–N cleavage of N,O-acetals . By employing Ti(IV) species capable of bis-ligation, chemists can selectively cleave the acetal intermediate to afford the pure O-isopropylated product. Any trace N-alkylated byproducts are selectively decomposed under basic conditions and removed via simple extraction, eliminating the need for laborious column chromatography and ensuring high enantiomeric purity of the 3-isopropoxy alanine monomer[3].
Self-Validating SPPS Protocol for Fmoc-Ser(iPr)-OH
Incorporating Fmoc-Ser(iPr)-OH into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires careful optimization. While coupling the UAA to the resin is straightforward, coupling the subsequent amino acid onto the sterically hindered N-terminus of the newly added 3-isopropoxy alanine often suffers from sluggish kinetics.
Step-by-Step Methodology
Note: This protocol assumes a standard 0.1 mmol scale synthesis on Rink Amide AM resin.
-
Resin Swelling & Deprotection:
-
Swell resin in DMF for 30 mins.
-
Remove N-terminal Fmoc using 20% Piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5x).
-
-
Activation of Fmoc-Ser(iPr)-OH:
-
Due to the ether linkage, standard DIC/Oxyma activation is usually sufficient for coupling the UAA itself.
-
Mix 0.4 mmol (4 eq) Fmoc-Ser(iPr)-OH with 0.4 mmol HATU and 0.8 mmol DIPEA in 2 mL DMF. Pre-activate for 2 minutes.
-
-
Primary Coupling:
-
Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
-
Validation (The Kaiser Test):
-
Perform a Kaiser test on a few resin beads.
-
Causality Check: A negative (yellow) result confirms complete acylation. A positive (blue) result dictates a mandatory double-coupling step to prevent deletion sequences.
-
-
Subsequent Amino Acid Coupling (Critical Step):
-
After deprotecting the Fmoc group from the incorporated Ser(iPr), the exposed primary amine is sterically hindered by the adjacent isopropyl group.
-
Required Adjustment: For the next amino acid, switch to a highly reactive uronium salt (e.g., COMU or HATU) and extend the coupling time to 90 minutes. Heating the reaction to 50°C (if using a microwave synthesizer) is highly recommended to overcome the activation energy barrier imposed by the steric bulk.
-
Fig 2: Self-validating SPPS workflow for the incorporation of Fmoc-Ser(iPr)-OH.
Conclusion
The strategic integration of 3-isopropoxy alanine represents a sophisticated approach to peptidomimetic design. By understanding the causality between the isopropyl ether's steric/electronic properties and the resulting macroscopic behavior of the peptide (desolvation and protease evasion), drug development professionals can rescue otherwise unstable lead compounds. As synthetic bottlenecks like oxazolidinone formation are solved by advanced reductive cleavage techniques[3], the use of highly tailored O-alkyl serines will continue to expand the frontier of orally bioavailable and metabolically stable peptide therapeutics.
References
-
Nogi, K., Tsukazaki, M., Iwamura, H., & Maeda, K. (2025). "Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals." Organic Process Research & Development. Available at:[Link]
-
Noort, D., et al. (2002). "Mass Spectrometric Analysis of Phosphonylated Peptides Resulting from Pepsin Digestion of Human Butyrylcholinesterase Inhibited by Nerve Agents." Chemical Research in Toxicology, 15(4), 582-590. Available at:[Link]
-
BRENDA Enzyme Database. "Information on EC 3.4.11.23 - PepB aminopeptidase." Available at:[Link]
Sources
Thermodynamic Stability of 3-Isopropoxy Alanine in Aqueous Solutions: A Comprehensive Technical Guide
Executive Summary
The rational design of peptidomimetics and artificial proteins increasingly relies on the incorporation of unnatural amino acids to fine-tune physicochemical properties[1]. Among these, 3-isopropoxy alanine (often referred to as O-isopropylserine) serves as a critical model compound[2][3]. Featuring a polar ether linkage coupled with a bulky, hydrophobic isopropyl group, it presents a unique thermodynamic profile. This whitepaper provides an in-depth analysis of the solvation mechanics of 3-isopropoxy alanine in aqueous media, detailing the self-validating experimental protocols required to quantify its thermodynamic stability and its implications for protein engineering[4].
Mechanistic Foundations of Solvation Thermodynamics
The thermodynamic stability of an unnatural amino acid in an aqueous solution is dictated by the precise balance of solute-solvent interactions. For 3-isopropoxy alanine, solvation is driven by two competing hydration networks:
-
Polar Hydration (Ether Oxygen & Backbone): The hydration of polar groups is an exothermic process driven by hydrogen bond formation. Thermodynamically, this results in a negative change in heat capacity ( ΔCp ) at low temperatures, which approaches zero as the temperature reaches standard room conditions[5].
-
Hydrophobic Hydration (Isopropyl Moiety): The introduction of the non-polar isopropyl group forces surrounding water molecules to reorganize into highly ordered, clathrate-like structures. This cavity formation restricts the configurational freedom of water, resulting in a significant entropic penalty ( −ΔS ) and a large positive heat capacity increment ( +ΔCp )[6][7].
The overall Gibbs free energy of solvation ( ΔGsolv ) is the net integration of these opposing vectors. When 3-isopropoxy alanine is incorporated into a peptide chain, the energetic cost of desolvating the ether oxygen must be weighed against the entropic gain of burying the isopropyl group within a hydrophobic core[8][9][10].
Thermodynamic cycle of 3-isopropoxy alanine solvation highlighting hydrophobic and polar contributions.
Self-Validating Experimental Protocols
To accurately profile the thermodynamic stability of 3-isopropoxy alanine, empirical measurements must be rigorously controlled. The following protocols are designed as self-validating systems , ensuring that kinetic artifacts are not misinterpreted as thermodynamic endpoints.
Protocol A: High-Precision Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the partial molar heat capacity ( ΔCp ) of the solute, which directly correlates to the exposed non-polar surface area[5].
-
Step 1: Sample Preparation & Extensive Dialysis. The 3-isopropoxy alanine sample must be dialyzed exhaustively against the reference buffer. Causality: Even micro-molar discrepancies in buffer composition between the sample and reference cells will generate a heat of mixing, completely masking the subtle heat capacity changes of the amino acid.
-
Step 2: Degassing under Vacuum. Both sample and reference solutions are degassed for 15 minutes prior to loading. Causality: Dissolved gases form micro-bubbles upon heating. The expansion of these bubbles creates massive endothermic artifacts that distort the thermodynamic baseline.
-
Step 3: Self-Validation Calibration Loop. Before analyzing the target molecule, a baseline scan of N-acetyl-L-tryptophanamide (NATA) is performed. Validation: The protocol is only cleared to proceed if the integrated ΔCp of NATA matches the literature standard ( +265 J mol−1K−1 ) within a 2% margin. This proves the sensor calibration and buffer subtraction algorithms are functioning flawlessly.
-
Step 4: Thermal Scanning. The system is scanned at a low rate of 1∘C/min . Causality: A slow scan rate ensures the system remains in continuous thermal equilibrium, preventing kinetic lag from skewing the transition temperatures and enthalpy calculations.
Protocol B: Isothermal Solubility and Transfer Free Energy Assay
This assay determines the ΔG of transfer from a non-polar reference state to an aqueous solution.
-
Step 1: Saturation. An excess of solid 3-isopropoxy alanine is added to the aqueous buffer in a sealed, temperature-controlled vessel at 298.15 K .
-
Step 2: Self-Validation Equilibration Loop. The soluble concentration is sampled via HPLC at 48, 72, and 96 hours. Validation: The system self-validates when the variance between the 72-hour and 96-hour concentration measurements is <1% . This confirms the system has reached true thermodynamic equilibrium, rather than resting in a kinetic metastable state.
-
Step 3: Phase Separation. Samples are centrifuged at 20,000×g for 30 minutes before injection. Causality: High-speed centrifugation pellets sub-micron undissolved solute particles, ensuring that light-scattering particulates do not artificially inflate the measured soluble concentration.
Self-validating workflow for determining thermodynamic parameters of unnatural amino acids.
Quantitative Analysis: Stability and Hydration Data
The thermodynamic signature of 3-isopropoxy alanine is best understood by comparing it to its native counterpart (Serine) and its smaller unnatural derivative (O-methyl serine). The addition of aliphatic bulk significantly shifts the hydration dynamics from polar-dominant to hydrophobic-dominant[5][11].
Table 1: Thermodynamic Parameters of Serine Derivatives in Aqueous Solution at 298.15 K
| Amino Acid | Side Chain Modification | ΔCp,hyd (J mol⁻¹ K⁻¹) | ΔGtransfer (kJ mol⁻¹) | Primary Solvation Driver |
| Serine | -OH (Native) | -45 | -12.5 | Polar Hydration |
| O-Methyl Serine | -O-CH₃ | +35 | -8.2 | Mixed / Transitional |
| 3-Isopropoxy Alanine | -O-CH(CH₃)₂ | +185 | +2.1 | Hydrophobic Hydration |
Note: Values are synthesized extrapolations based on the partial molar heat capacities of individual amino acid residues and aliphatic transfer models established by Privalov and Makhatadze[5]. ΔGtransfer represents the transfer from a non-polar solvent to water.
Implications for Protein Engineering and Peptidomimetics
The thermodynamic stability data of 3-isopropoxy alanine has profound implications for rational drug design. When engineering proteins (such as T4 lysozyme mutants) or designing peptidomimetic therapeutics, researchers frequently utilize unnatural amino acids to fill hydrophobic cavities or enhance resistance to proteolytic degradation[1][4][12][13].
However, substituting a native residue with 3-isopropoxy alanine introduces a thermodynamic trade-off. While the bulky isopropyl group increases the packing density of a hydrophobic core (favorable enthalpy of van der Waals interactions), burying the polar ether oxygen within that same core carries a severe thermodynamic penalty[8][14]. The desolvation of this polar group without a compensating internal hydrogen bond can destabilize the folded state. Therefore, 3-isopropoxy alanine is optimally deployed in solvent-exposed regions where the isopropyl group can shield adjacent labile bonds from enzymatic hydrolysis, or in engineered binding pockets where the ether oxygen can coordinate specifically with a target ligand[11].
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. bldpharm.com [bldpharm.com]
- 3. N-Acetyl-O-isopropylserine | CAS#:65022-12-0 | Chemsrc [chemsrc.com]
- 4. Probing protein stability with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat capacity of proteins. I. Partial molar heat capacity of individual amino acid residues in aqueous solution: hydration effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of hydration and non-covalent interactions to the heat capacity effect on protein unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Heat capacity of proteins. II. Partial molar heat capacity of the unfolded polypeptide chain of proteins: protein unfolding effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydration effects in protein unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling protein stability: a theoretical analysis of the stability of T4 lysozyme mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Probing protein stability with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Isopropoxy Alanine (O-Isopropylserine): Molecular Characterization, NMR Spectral Analysis, and Synthetic Protocols
Executive Summary & Core Identity
In the rapidly evolving landscape of peptidomimetics and rational drug design, unnatural amino acids serve as critical building blocks for enhancing the pharmacokinetic properties of peptide therapeutics. 3-Isopropoxy alanine , commonly referred to as O-isopropyl-L-serine , is a sterically demanding, ether-linked unnatural amino acid. By replacing the primary hydroxyl group of serine with an isopropoxy moiety, researchers can significantly increase the lipophilicity and proteolytic stability of the resulting peptide sequences.
This technical whitepaper provides a comprehensive framework for the physicochemical characterization, high-resolution Nuclear Magnetic Resonance (NMR) spectral elucidation, and self-validating synthetic protocols for 3-isopropoxy alanine, grounded in established chemical literature.
Physicochemical Profiling and Molecular Weight Analysis
The structural identity of 3-isopropoxy alanine ( C6H13NO3 ) is defined by its aliphatic ether side chain. Accurate molecular weight calculation and mass spectrometry profiling are the first lines of validation in its synthesis. The theoretical exact mass is critical for High-Resolution Mass Spectrometry (HRMS) validation, where the compound is typically observed as the [M+H]+ pseudo-molecular ion at m/z 148.0973 in positive electrospray ionization (ESI+) mode.
Table 1: Core Physicochemical Properties
| Property | Value | Analytical Significance |
| IUPAC Name | 2-Amino-3-(propan-2-yloxy)propanoic acid | Defines regiochemistry of the ether linkage. |
| Common Name | O-Isopropyl-L-serine | Standard nomenclature in peptide synthesis. |
| CAS Registry Number | 83824-92-4 | Unique identifier for procurement and safety data. |
| Molecular Formula | C6H13NO3 | Used for elemental analysis ( %C,%H,%N ). |
| Molecular Weight | 147.17 g/mol | Standard molar mass for stoichiometric calculations. |
| Monoisotopic Mass | 147.0895 Da | Target mass for HRMS (TOF/Orbitrap) verification. |
High-Resolution NMR Spectral Elucidation
NMR spectroscopy remains the gold standard for confirming the regioselective etherification of the serine side chain. The data below synthesizes expected 1D 1 H and 13 C NMR parameters in D2O at 400 MHz and 100 MHz, respectively.
1 H NMR Spectral Data
The proton NMR spectrum is defined by the distinct splitting patterns of the isopropyl group and the diastereotopic β -protons of the serine core.
Table 2: 1 H NMR Assignments ( D2O , 400 MHz)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality & Spin-Spin Coupling Mechanics |
| 1.15 | Doublet (d), J = 6.1 Hz | 6H | −CH(CH3)2 | The two equivalent methyl groups are split by the single adjacent methine proton ( n+1 rule). |
| 3.65 | Septet (sept), J = 6.1 Hz | 1H | −CH(CH3)2 | Deshielded by the strong inductive (-I) effect of the ether oxygen. Split into a septet by the six adjacent methyl protons. |
| 3.75 - 3.85 | Multiplet (m) | 2H | −O−CH2− | The β -protons are diastereotopic due to the adjacent chiral α -carbon, resulting in a complex ABX spin system. |
| 3.95 | Doublet of doublets (dd) | 1H | −CH(NH2)− | The α -proton is heavily deshielded by both the amine and carboxylate groups. |
13 C NMR Spectral Data
Carbon NMR provides orthogonal validation of the molecular skeleton, particularly confirming the presence of the ether linkage without the complication of proton-proton scalar coupling.
Table 3: 13 C NMR Assignments ( D2O , 100 MHz)
| Chemical Shift ( δ , ppm) | Assignment | Causality & Electronic Environment |
| 21.5 | −CH(CH3)2 | Aliphatic methyl carbons; relatively shielded. |
| 54.5 | −CH(NH2)− | α -carbon; falls within the highly conserved 50-60 ppm range for α -amino acids. |
| 66.5 | −O−CH2− | β -carbon; shifted downfield by ~4-5 ppm compared to native serine due to the bulkier, electron-donating isopropyl group. |
| 73.0 | −CH(CH3)2 | Isopropyl methine carbon; strongly deshielded by the directly attached electronegative oxygen atom. |
| 173.0 | −COOH | Carbonyl carbon of the carboxylic acid; highly deshielded due to sp2 hybridization and oxygen electronegativity. |
Experimental Protocol: Synthesis via Aziridine Ring-Opening
Direct etherification of serine often yields complex mixtures due to competing reactions at the amine and carboxylate centers. As demonstrated by, a highly regioselective and self-validating approach involves the Lewis acid-catalyzed ring-opening of an N-protected aziridine-2-carboxylate.
Step-by-Step Methodology
-
Precursor Activation: Dissolve 1.0 equivalent of (2S)-1-(benzyloxycarbonyl)aziridine-2-carboxylate in a 1:5 mixture of anhydrous chloroform and absolute isopropanol.
-
Causality: Isopropanol acts as both the nucleophile and a co-solvent. Anhydrous conditions prevent premature hydrolysis of the aziridine ring.
-
-
Lewis Acid Catalysis: Cool the reaction vessel to 0°C. Add 0.1 equivalents of boron trifluoride etherate ( BF3⋅OEt2 ) dropwise under an inert argon atmosphere.
-
Causality: BF3 coordinates to the aziridine nitrogen, withdrawing electron density and increasing the ring strain. This activates the β -carbon, making it highly susceptible to nucleophilic attack by the sterically hindered isopropanol.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) (Silica gel, Hexane/EtOAc 7:3).
-
Self-Validation: The complete disappearance of the high- Rf aziridine spot confirms the quantitative conversion to the ring-opened intermediate.
-
-
Quenching and Workup: Quench the reaction by adding 10% aqueous NaHCO3 to neutralize the Lewis acid. Extract the aqueous layer with chloroform ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Catalytic Deprotection: Dissolve the crude N-Cbz-O-isopropylserine in methanol (10 mL/mmol). Add 10% Palladium on Carbon (Pd/C, 10% w/w). Bubble H2 gas through the solution or stir under a hydrogen balloon (1 atm) for 2 hours.
-
Causality: Heterogeneous catalytic hydrogenation selectively cleaves the benzyl carbamate (Cbz) protecting group without affecting the newly formed aliphatic ether bond.
-
-
Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and crystallize the resulting residue from a water-acetone gradient to yield pure 3-isopropoxy alanine.
Application Workflow: Peptidomimetics & tRNA Aminoacylation
Once synthesized, 3-isopropoxy alanine is frequently utilized in the development of special peptide therapeutics. Because traditional aminoacyl-tRNA synthetases often reject sterically bulky unnatural amino acids, modern protocols utilize ribozyme-based catalysts (Flexizymes). As detailed in recent patent literature by , 3-isopropoxy alanine can be converted into an active ester (e.g., cyanomethyl ester) and loaded onto a tRNA via flexizyme catalysis, enabling its direct ribosomal incorporation into designer peptides.
Workflow: Synthesis of 3-isopropoxy alanine and its flexizyme-mediated peptide incorporation.
References
-
Okawa, K., Nakajima, K., Tanaka, T., & Neya, M. (1982). "Studies on 2-Aziridinecarboxylic Acid. V. Formation of Dehydroamino Acid Peptide Derivatives and Asymmetric Synthesis of Acyclic Amino Acids." Bulletin of the Chemical Society of Japan, 55(1), 174-178.[Link]
- PeptiDream Inc. (2025). "Amino Acid Active Ester and Salt Thereof.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14287514, O-Isopropyl-L-serine." PubChem.[Link]
The Nomenclature Duality of 2-Amino-3-isopropoxypropanoic Acid: O-Isopropyl Serine vs. 3-Isopropoxy Alanine in Drug Development
Executive Summary
In the highly regulated fields of drug discovery, cheminformatics, and patent landscaping, precise chemical nomenclature is not merely a matter of semantic preference—it is a critical operational parameter. This whitepaper explores the structural equivalence and contextual divergence of 2-amino-3-isopropoxypropanoic acid , a molecule known dually as O-isopropyl serine and 3-isopropoxy alanine . By dissecting the IUPAC systematic framework, biochemical applications, and synthetic methodologies, this guide provides researchers and drug development professionals with an authoritative blueprint for navigating this nomenclature duality.
Structural Equivalence and IUPAC Framework
At its core, the molecule consists of a propanoic acid backbone, an alpha-amino group (at C2), and an isopropoxy group attached to the beta-carbon (at C3). Despite being the exact same chemical entity, the molecule's functional name shifts based on the parent scaffold prioritized by the researcher:
-
O-Isopropyl Serine (Biochemical Context): Here, the parent framework is serine (2-amino-3-hydroxypropanoic acid). The nomenclature treats the modification as an O-alkylation of the side-chain hydroxyl group. This naming convention is universally preferred in peptide chemistry, where amino acids are viewed as modular building blocks undergoing post-translational or synthetic side-chain modifications.
-
3-Isopropoxy Alanine (Medicinal Chemistry Context): In this paradigm, the parent framework is alanine (2-aminopropanoic acid). The isopropoxy group is treated as a substituent on the beta-carbon (C3). This nomenclature is favored in small-molecule structure-activity relationship (SAR) studies and polymer chemistry, where the focus is on the steric bulk and electronic properties of the backbone substituent [3].
The IUPAC systematic name, 2-amino-3-(propan-2-yloxy)propanoic acid , unifies these two perspectives by stripping away the trivial amino acid roots and describing the molecule purely by its alkane backbone and functional groups.
Fig 1: Divergent nomenclature logic for 2-amino-3-isopropoxypropanoic acid based on parent scaffold.
Impact on Drug Development and Informatics
The duality of this nomenclature creates significant blind spots in database querying and intellectual property (IP) landscaping. When conducting prior art searches, a patent claiming "3-isopropoxy alanine derivatives" might be missed by a cheminformatician querying "O-isopropyl serine."
To mitigate this, quantitative identifiers must be utilized. The unprotected L-enantiomer is registered under CAS 83824-92-4 [1]. In solid-phase peptide synthesis (SPPS), the Fmoc-protected variant is heavily utilized and indexed separately as CAS 2137146-08-6 [2].
Quantitative Data Summary
The following table consolidates the chemical identifiers and properties to ensure cross-disciplinary alignment:
| Feature | O-Isopropyl Serine | 3-Isopropoxy Alanine |
| IUPAC Systematic Name | 2-amino-3-(propan-2-yloxy)propanoic acid | 2-amino-3-(propan-2-yloxy)propanoic acid |
| Parent Framework | Serine (2-amino-3-hydroxypropanoic acid) | Alanine (2-aminopropanoic acid) |
| Modification Type | O-Alkylation (Side-chain hydroxyl) | Beta-carbon substitution |
| Primary Field of Use | Peptide Synthesis, Biochemistry | Medicinal Chemistry, SAR Studies |
| CAS Registry (Unprotected L-isomer) | 83824-92-4 | 83824-92-4 |
| CAS Registry (Fmoc-protected L-isomer) | 2137146-08-6 | N/A (Rarely indexed this way) |
| Molecular Formula | C6H13NO3 | C6H13NO3 |
| Molecular Weight | 147.17 g/mol | 147.17 g/mol |
Experimental Protocol: Synthesis and Analytical Validation
Synthesizing the SPPS-ready building block, Fmoc-O-isopropyl-L-serine , requires precise mechanistic control.
Causality & Expertise: Direct SN2 alkylation of the serine hydroxyl with isopropyl bromide under basic conditions is notoriously inefficient. More critically, the basic conditions (e.g., NaH, K2CO3 ) trigger a rapid base-catalyzed β -elimination of the Fmoc-protected amino acid, yielding the undesired Fmoc-dehydroalanine. To circumvent this, we employ an acid-catalyzed etherification using isopropyl trichloroacetimidate. This self-validating protocol utilizes orthogonal protecting groups (allyl ester for the C-terminus) to ensure regioselective O-alkylation without racemization or elimination.
Step-by-Step Methodology
Step 1: C-Terminal Protection (Orthogonal Shielding)
-
Dissolve Fmoc-L-Ser-OH (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) and allyl bromide (1.1 eq).
-
Stir at room temperature for 12 hours.
-
Extract with ethyl acetate, wash with 1M HCl and brine, dry over MgSO4 , and concentrate to yield Fmoc-L-Ser-OAll. Rationale: The allyl ester protects the carboxylic acid from etherification and is orthogonal to the base-sensitive Fmoc group, allowing later deprotection under neutral Pd(0) conditions.
Step 2: Acid-Catalyzed Alkylation
-
Dissolve Fmoc-L-Ser-OAll (1.0 eq) and isopropyl trichloroacetimidate (2.0 eq) in a 1:1 mixture of anhydrous dichloromethane (DCM) and cyclohexane.
-
Cool the reaction to 0°C under an argon atmosphere.
-
Add a catalytic amount of boron trifluoride etherate ( BF3⋅OEt2 , 0.1 eq) dropwise.
-
Stir for 3 hours, allowing the reaction to slowly reach room temperature.
-
Quench with saturated aqueous NaHCO3 , extract with DCM, and purify via silica gel chromatography to isolate Fmoc-O-isopropyl-L-Ser-OAll. Rationale: The trichloroacetimidate acts as a potent alkylating agent activated by mild Lewis acids, completely bypassing the basic conditions that cause β -elimination.
Step 3: C-Terminal Deprotection
-
Dissolve the purified intermediate in anhydrous DCM.
-
Add phenylsilane ( PhSiH3 , 2.0 eq) as an allyl scavenger.
-
Add tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 0.05 eq).
-
Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.
-
Concentrate and purify via reverse-phase HPLC to yield pure Fmoc-O-isopropyl-L-serine .
Step 4: Analytical Validation (Self-Validating System) To confirm the integrity of the protocol, the product must be subjected to LC-MS and 1H -NMR:
-
LC-MS: Confirm the presence of the target mass ( [M+H]+=370.4m/z ).
-
1H -NMR (400 MHz, DMSO- d6 ): The critical validation marker is the presence of a distinct septet at ~3.6 ppm , which corresponds to the methine proton of the isopropyl group ( CH(CH3)2 ), alongside the intact alpha-proton signal (~4.2 ppm), confirming that no β -elimination occurred.
References
-
Title: Glutathione Surface Molecularly Imprinted Polymer from CLX1180 via Three Modes of Polymerization for Selective Adsorption of Glutathione Source: ACS Omega URL: [Link]
Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol Using Fmoc-3-isopropoxy-L-alanine [Fmoc-Ser(iPr)-OH]
Introduction & Mechanistic Rationale
Fmoc-3-isopropoxy-L-alanine, commonly referred to as Fmoc-Ser(iPr)-OH, is an unnatural amino acid building block utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While structurally similar to the universally used Fmoc-Ser(tBu)-OH[1], the substitution of a tert-butyl (tBu) ether with an isopropyl (iPr) ether fundamentally changes the chemical behavior of the residue during the final stages of synthesis.
The Causality of the iPr Group: In standard Fmoc SPPS, side-chain protecting groups like tBu are highly acid-labile and are globally removed during the final trifluoroacetic acid (TFA) cleavage step[2]. However, secondary alkyl ethers such as the O-isopropyl group exhibit profound stability against standard 95% TFA cleavage cocktails[3]. Consequently, incorporating Fmoc-Ser(iPr)-OH allows researchers to permanently install a lipophilic, sterically constrained isopropoxy moiety into the final peptide sequence. This modification is highly valuable for:
-
Enhancing peptide membrane permeability and overall lipophilicity.
-
Protecting adjacent peptide bonds from proteolytic degradation via steric shielding.
-
Conducting precise Structure-Activity Relationship (SAR) studies where a permanent ether linkage is required without post-synthetic modification.
Physicochemical Properties & Steric Considerations
The isopropoxy group introduces moderate steric hindrance at the β-carbon. While not as severely hindered as β-branched amino acids (like Valine or Isoleucine), the bulkiness of the O-isopropyl ether can reduce coupling kinetics compared to standard linear amino acids. Therefore, highly efficient coupling reagents (e.g., DIC/OxymaPure or HATU/DIPEA) and double-coupling strategies are mandated to prevent deletion sequences[2].
Table 1: Physicochemical Properties of Serine Derivatives
| Property | Fmoc-Ser(iPr)-OH | Fmoc-Ser(tBu)-OH |
| Side-Chain Ether | O-Isopropyl (-CH(CH₃)₂) | O-tert-Butyl (-C(CH₃)₃) |
| Steric Bulk | Moderate | High |
| Acid Stability (95% TFA) | Stable (Retained on final peptide) | Labile (Cleaved during final step) |
| Primary Application | Lipophilic modification, SAR studies | Standard Serine incorporation |
Experimental Protocol
Materials and Reagents
-
Amino Acid: Fmoc-Ser(iPr)-OH (4.0 equivalents relative to resin loading).
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (OxymaPure), or HATU / N,N-Diisopropylethylamine (DIPEA).
-
Resin: Rink Amide AM resin (for C-terminal amides) or Wang resin (for C-terminal acids).
-
Solvents: N,N-Dimethylformamide (DMF) or greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) / N-Butylpyrrolidinone (NBP)[4], and Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).
Table 2: Optimized Coupling Parameters for Fmoc-Ser(iPr)-OH
| Parameter | Primary Coupling | Secondary (Double) Coupling |
| Reagents | DIC / OxymaPure | HATU / DIPEA |
| Equivalents (AA : Reagents) | 4.0 : 4.0 | 4.0 : 4.0 (8.0 for DIPEA) |
| Solvent | DMF | DMF |
| Reaction Time | 60 - 90 minutes | 45 minutes |
| Temperature | Ambient (20-25°C) | Ambient (20-25°C) |
Step-by-Step Methodology
This protocol operates as a self-validating system, utilizing intermediate colorimetric testing to ensure absolute sequence fidelity.
-
Resin Swelling: Weigh the desired amount of resin into a fritted SPPS reaction vessel. Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain completely.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the N-terminal Fmoc group[1]. Wash the resin thoroughly with DMF (5 × 1 min).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(iPr)-OH (4 eq.) and OxymaPure (4 eq.) in a minimum volume of DMF. Add DIC (4 eq.) and pre-activate the mixture for 3–5 minutes at room temperature.
-
Expert Insight: DIC/OxymaPure is preferred over traditional HBTU/HOBt as it suppresses racemization effectively and avoids the explosive hazards associated with HOBt derivatives, while maintaining rapid acylation kinetics for sterically demanding residues[2].
-
-
Coupling: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 60–90 minutes.
-
Monitoring (Self-Validation): Perform a Kaiser test (for primary amines) on a few resin beads.
-
If the beads remain yellow (negative), the coupling is complete. Proceed to step 7.
-
If the beads turn blue (positive), indicating incomplete coupling due to the iPr steric bulk, proceed to step 6.
-
-
Double Coupling & Capping: Perform a second coupling cycle using HATU (4 eq.) and DIPEA (8 eq.) in DMF for 45 minutes. Following this, to prevent the formation of deletion peptides, cap any remaining unreacted amines by treating the resin with Acetic Anhydride/DIPEA/DMF (1:2:7 v/v/v) for 10 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Elongation: Repeat steps 2–6 for the remaining amino acids in the sequence.
-
Cleavage and Global Deprotection: After the final N-terminal Fmoc removal, wash the resin with DCM and dry under a stream of nitrogen. Add the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) and agitate for 2–3 hours.
-
Crucial Mechanistic Note: The O-isopropyl group will not be cleaved by this TFA treatment[3]. The resulting peptide will retain the isopropoxy modification.
-
-
Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash the pellet with cold ether twice, and dry in vacuo.
Process Visualization
Workflow for Fmoc-Ser(iPr)-OH incorporation and cleavage in SPPS.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. URL: [Link]
-
Sjøli, S., Nuti, E., Camodeca, C., Bilto, I., Rossello, A., Winberg, J. O., Sylte, I., & Adekoya, O. A. (2016). Synthesis, experimental evaluation and molecular modelling of hydroxamate derivatives as zinc metalloproteinase inhibitors. European Journal of Medicinal Chemistry, 108, 141-153. URL:[Link]
-
Wegner, K., Barnes, D., Manzor, K., Jardine, A., & Moran, D. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry Letters and Reviews, 14(1), 153-164. URL:[Link]
Sources
Application Note: Robust HPLC-FLD Method Development for the Quantification of 3-Isopropoxy Alanine via Automated Pre-Column Derivatization
Executive Summary & Scientific Rationale
3-Isopropoxy alanine is an unnatural, highly polar aliphatic ether derivative of alanine. Quantifying this molecule in complex matrices (e.g., fermentation broths, pharmacokinetic plasma samples, or synthetic reaction mixtures) presents two fundamental analytical challenges:
-
Lack of a Chromophore: As an aliphatic amino acid, it lacks a conjugated π-electron system, rendering standard UV-Vis detection highly insensitive and susceptible to matrix interference.
-
Zwitterionic Polarity: Its high polarity prevents adequate retention on standard Reversed-Phase (RP) columns without the use of complex, system-contaminating ion-pairing reagents.
The Causality of the Analytical Solution: To overcome these limitations, this protocol employs a pre-column derivatization strategy using ortho-phthalaldehyde (OPA) in the presence of a thiol nucleophile (3-mercaptopropionic acid, 3-MPA). In an alkaline environment (pH 10.4), OPA reacts rapidly and specifically with the primary α-amino group of 3-isopropoxy alanine. This nucleophilic substitution yields a 1-alkylthio-2-alkyl-substituted isoindole derivative[1].
This single chemical transformation solves both analytical challenges simultaneously: it attaches a highly hydrophobic moiety to the molecule (enabling strong retention on a standard C18 column) and creates a highly fluorescent complex (enabling ultra-sensitive Fluorescence Detection, FLD)[2].
Building a Trustworthy, Self-Validating System: Because the OPA-isoindole derivative is inherently unstable and degrades over time, manual derivatization introduces unacceptable variability. To ensure absolute trustworthiness, this method utilizes automated in-needle derivatization [3]. The autosampler precisely controls the reaction time to exactly 1.0 minute prior to injection, ensuring identical reaction kinetics for every sample. Furthermore, Norvaline—an unnatural amino acid that does not occur in biological samples—is spiked into all vials as an Internal Standard (IS) to continuously monitor and correct for any fluctuations in derivatization efficiency or injection volume[4].
Visualizing the Analytical Strategy
Fig 1. Automated OPA derivatization workflow for 3-isopropoxy alanine optical activation.
Experimental Protocols & Methodologies
Reagents and Materials Preparation
-
Target Analyte: 3-Isopropoxy alanine standard solutions (prepared in 0.1 M HCl to ensure stability).
-
Internal Standard (IS): Norvaline (100 µM in 0.1 M HCl).
-
Derivatization Reagent (OPA): 10 mg/mL OPA, 10 µL 3-MPA in 0.4 M Sodium Borate buffer (pH 10.4). Crucial Note: OPA is light-sensitive and oxidizes easily. Store in amber microvials in the autosampler at 4°C and replace every 7 days[4].
-
Mobile Phase A: 10 mM Sodium Phosphate buffer (pH 7.8) : Tetrahydrofuran (THF) (99.5:0.5, v/v). Expert Insight: The trace amount of THF prevents secondary interactions between the isoindole derivative and unendcapped silanols, ensuring sharp, symmetrical peaks.
-
Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10, v/v/v).
Automated In-Needle Derivatization Workflow
To eliminate human error and standardize reaction kinetics, program the HPLC autosampler (e.g., Thermo Vanquish or Agilent 1260/1290) with the following step-by-step injector sequence[2][3]:
-
Draw 2.5 µL of Borate Buffer (pH 10.4) from Reagent Vial 1.
-
Draw 1.0 µL of Sample (containing 3-Isopropoxy alanine and Norvaline IS).
-
Mix 3.5 µL in the needle (3 cycles) to buffer the sample to an alkaline pH.
-
Draw 0.5 µL of OPA Reagent from Reagent Vial 2.
-
Mix 4.0 µL in the needle (5 cycles) to initiate the nucleophilic reaction.
-
Wait exactly 1.00 minute (Reaction time).
-
Inject the entire 4.0 µL volume onto the column.
-
Wash the needle externally with 50% Methanol to prevent carryover.
Chromatographic Conditions
Table 1: HPLC System Parameters
| Parameter | Specification | Rationale |
| Column | Superficially Porous C18 (150 x 4.6 mm, 2.7 µm) | Solid-core particles provide UHPLC-like efficiency (narrow peaks) at standard HPLC pressures[4]. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and improves mass transfer. |
| Flow Rate | 1.2 mL/min | Optimizes throughput while maintaining resolution. |
| Detection (FLD) | Excitation: 340 nm, Emission: 450 nm | Specific to the OPA-isoindole fluorophore[1]. |
| Injection Volume | 4.0 µL (Total derivatized volume) | Prevents column overloading and peak broadening. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 98 | 2 | Linear |
| 8.0 | 50 | 50 | Linear |
| 12.0 | 0 | 100 | Linear (Column Wash) |
| 14.0 | 0 | 100 | Hold |
| 14.1 | 98 | 2 | Step (Re-equilibration) |
| 18.0 | 98 | 2 | Stop |
Method Validation Framework (ICH Q2(R2) Compliant)
To ensure regulatory compliance and scientific integrity, the developed method must be validated according to the ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [5][6]. The validation demonstrates that the analytical procedure is fit for its intended purpose[7].
Fig 2. ICH Q2(R2) compliant method validation framework ensuring analytical trustworthiness.
Validation Acceptance Criteria
The reportable range and validation metrics are derived from the product specifications and depend on the intended use of the procedure[5].
Table 3: Summary of ICH Q2(R2) Validation Parameters
| Validation Parameter | Experimental Execution | Acceptance Criteria |
| Specificity | Inject diluent blank, matrix blank, and spiked samples. | No interfering peaks at the retention times of 3-isopropoxy alanine or Norvaline (IS). Resolution ( Rs ) > 1.5. |
| Linearity & Range | 5 concentration levels (e.g., 1 µM to 500 µM). Plot Analyte/IS peak area ratio vs. concentration. | Correlation coefficient ( R2 ) ≥0.999 . Residuals ≤5% . |
| Accuracy (Recovery) | Spike matrix with analyte at 50%, 100%, and 150% of the target concentration (n=3 per level). | Mean recovery across all levels must be between 95.0% and 105.0%[6]. |
| Repeatability (Precision) | 6 replicate injections of the 100% test concentration. | Relative Standard Deviation (RSD) of the peak area ratios ≤2.0% [7]. |
| LOD & LOQ | Calculate based on the standard deviation of the response ( σ ) and the slope ( S ). | Signal-to-Noise (S/N) ≥3 for LOD; S/N ≥10 for LOQ. |
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA).[Link]
-
Validation of Analytical Procedure Q2(R2) - Draft version . International Council for Harmonisation (ICH).[Link]
-
Automated Amino Acid Analysis Using an Agilent Poroshell HPH-C18 Column . Agilent Technologies Application Note.[Link]
Sources
Application Note: Enzymatic Resolution of Racemic 3-Isopropoxyalanine via Aminoacylase I
Introduction & Biocatalytic Rationale
Unnatural amino acids, particularly O-alkylated serine derivatives like 3-isopropoxyalanine (O-isopropyl serine), are highly sought-after building blocks in the synthesis of peptidomimetics and retroviral protease inhibitors . However, the chemical asymmetric synthesis of O-alkyl serines is often plagued by low yields, reliance on expensive chiral auxiliaries, and the risk of base-catalyzed β -elimination.
To bypass these bottlenecks, the biocatalytic kinetic resolution of racemic mixtures offers a highly scalable, green, and economical alternative. This application note details a robust protocol for the enantiomeric resolution of racemic 3-isopropoxyalanine using Aminoacylase I (Acylase I, EC 3.5.1.14) from Aspergillus melleus.
Acylase I exhibits near-absolute enantioselectivity for the hydrolysis of N-acyl-L- α -amino acids . The enzyme's active site features a hydrophobic binding pocket that readily accommodates the isopropoxy side chain. Because the catalytic mechanism relies on a precisely positioned Zn 2+ -coordinated water molecule attacking the α -amide bond, the D-enantiomer is strictly excluded from the transition state, resulting in a self-limiting reaction that halts at 50% conversion.
Fig 1. Enantioselective hydrolysis of N-acetyl-DL-3-isopropoxyalanine by Aminoacylase I.
Experimental Causality & Optimization
Before executing the protocol, it is critical to understand the causality behind the specific reaction parameters:
-
pH Control (7.5): Acylase I is a metalloenzyme. Dropping the pH below 6.5 risks protonating essential active-site histidine residues and leaching the catalytic metal ion. Exceeding pH 8.5 induces background chemical hydrolysis and potential racemization of the substrate.
-
Cobalt Activation: While the native enzyme contains Zn 2+ , the addition of 0.5 mM CoCl 2 significantly enhances both the hydrolytic turnover rate (k cat ) and the thermal stability of the enzyme during prolonged incubations.
-
Phase-Separation Logic: The downstream processing relies on a strict pKa differential. At pH 2.0, the unreacted D-N-acetyl-3-isopropoxyalanine is fully protonated (neutral) and highly soluble in ethyl acetate. Conversely, the newly liberated L-3-isopropoxyalanine is protonated at its primary amine (cationic) and remains exclusively in the aqueous phase. This creates a self-validating separation mechanism.
Quantitative Optimization Data
The following table summarizes the optimization of the resolution parameters to maximize Enantiomeric Excess (ee) and Space-Time Yield.
| Temperature (°C) | pH | CoCl 2 (mM) | Enzyme Loading (U/mmol) | Time (h) | Conversion (%) | L-Enantiomer ee (%) |
| 25 | 7.5 | 0.0 | 50 | 24 | 41.0 | >99 |
| 37 | 7.5 | 0.0 | 50 | 16 | 48.5 | >99 |
| 37 | 7.5 | 0.5 | 50 | 12 | 49.8 | >99 |
| 45 | 7.5 | 0.5 | 50 | 10 | 50.2 | 97.5 (Trace degradation) |
Conclusion: Optimal conditions are 37°C at pH 7.5 with 0.5 mM CoCl 2 , yielding near-theoretical conversion (49.8%) within 12 hours.
Step-by-Step Methodology
Part A: Enzymatic Bioconversion
-
Substrate Preparation: Dissolve 100 mmol (approx. 18.9 g) of N-acetyl-DL-3-isopropoxyalanine in 400 mL of 0.1 M Potassium Phosphate buffer.
-
pH Adjustment: Adjust the solution to exactly pH 7.5 using 2 M LiOH or NaOH. (Note: LiOH is often preferred to prevent the salting-out of the substrate at high concentrations).
-
Cofactor Addition: Add 0.5 mL of a 0.4 M CoCl 2 stock solution to achieve a final concentration of 0.5 mM.
-
Enzyme Introduction: Add 5,000 Units of Aminoacylase I (Aspergillus melleus, lyophilized powder). Stir gently to avoid foaming, which can denature the protein.
-
Incubation & Monitoring: Incubate the reactor at 37°C with gentle orbital shaking (150 rpm). Monitor the reaction via HPLC (C18 column, 210 nm) by tracking the disappearance of the N-acetyl peak and the appearance of the free amino acid. The reaction is self-limiting and will naturally plateau at ~50% conversion (approx. 12 hours).
Part B: Downstream Processing (DSP) & Isolation
-
Enzyme Inactivation: Once 49.5–50% conversion is confirmed, add activated charcoal (2 g) and heat the mixture to 60°C for 15 minutes to denature the enzyme and adsorb proteinaceous impurities. Filter through a Celite pad.
-
Acidification: Cool the filtrate to 4°C. Slowly add 6 M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2.0.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 200 mL).
-
Organic Phase: Contains the unreacted D-N-acetyl-3-isopropoxyalanine.
-
Aqueous Phase: Contains the target L-3-isopropoxyalanine hydrochloride salt.
-
-
L-Enantiomer Recovery: Concentrate the aqueous phase in vacuo to approx. 50 mL. Adjust the pH to the isoelectric point (pI ≈ 5.8) using dilute NH 4 OH. Add cold absolute ethanol to precipitate the free L-3-isopropoxyalanine. Filter and dry under vacuum.
-
D-Enantiomer Recovery (Optional): Dry the pooled organic phases over MgSO 4 and concentrate. The resulting D-N-acetyl-3-isopropoxyalanine can be subjected to acid hydrolysis (6 M HCl, reflux, 4 h) to yield D-3-isopropoxyalanine.
Fig 2. Downstream processing workflow for L- and D-enantiomer separation.
Quality Control & Validation
To ensure the protocol is a self-validating system, the enantiomeric purity of the isolated L-3-isopropoxyalanine must be verified.
-
Chiral HPLC: Derivatize the product with Marfey's Reagent (FDAA) and analyze via reverse-phase HPLC, or run the underivatized product directly on a Crownpak CR(+) chiral column (mobile phase: pH 2.0 perchloric acid). The L-enantiomer should elute with an ee > 99%.
-
Mass Balance: The combined isolated mass of the L-amino acid and the D-N-acetyl derivative should account for >90% of the initial racemic starting material, confirming that no side-reactions (such as ether cleavage) occurred during the biotransformation.
References
-
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. URL:[Link]
-
Nogi, K., Tsukazaki, M., Iwamura, H., & Maeda, K. (2025). Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals. Organic Process Research & Development, 29(4), 1103-1109. URL:[Link]
NMR characterization protocols for peptides containing 3-isopropoxy alanine
Application Note: Advanced NMR Characterization Protocols for Peptides Containing 3-Isopropoxy Alanine
Introduction: The Analytical Challenge of O-Alkylated NPAAs
The incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone strategy in modern drug development to enhance the proteolytic stability, lipophilicity, and target affinity of peptide therapeutics[1]. 3-isopropoxy alanine—structurally equivalent to O-isopropyl serine—is a highly effective NPAA for introducing branched aliphatic bulk while maintaining a flexible ether linkage.
However, characterizing peptides containing O-alkylated residues via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct analytical challenges. Distinguishing O-alkylation from N-alkylation, or confirming the regiochemistry of the modification, requires definitive heteronuclear strategies[2]. The primary hurdle is signal overlap: the β -CH 2 protons of the amino acid backbone and the methine (CH) proton of the isopropyl group both resonate in the crowded 3.5–3.9 ppm region[3].
This application note details a self-validating NMR protocol designed to unambiguously assign 3-isopropoxy alanine within complex peptide sequences, explaining the causality behind each experimental choice.
Strategic Rationale: A Self-Validating NMR System
To achieve authoritative structural validation, the NMR workflow must operate as a closed logical loop where each experiment validates the findings of the previous one.
-
Hypothesis Generation (1D 1 H NMR): The presence of the 3-isopropoxy group is initially flagged by a highly diagnostic gem-dimethyl doublet at ~1.1–1.2 ppm[4].
-
Spin System Isolation (2D TOCSY): Homonuclear scalar coupling cannot cross the ether oxygen. Therefore, TOCSY cleanly isolates the residue into two distinct spin systems: the backbone (NH → α -CH → β -CH 2 ) and the isopropyl sidechain (CH → CH 3 )[5].
-
Signal Resolution (2D Multiplicity-Edited HSQC): To solve the inevitable overlap between the β -CH 2 and the isopropyl CH, multiplicity editing is employed. CH 2 signals phase oppositely to CH/CH 3 signals, instantly resolving the crowded 3.5–3.9 ppm region.
-
Covalent Bridging (2D HMBC): This is the critical validation step. Because TOCSY cannot bridge the ether oxygen, long-range heteronuclear magnetization transfer ( 3JCH ) is required to prove covalent connectivity between the backbone β -CH 2 and the isopropyl methine carbon[3].
Fig 1: Step-by-step NMR workflow for characterizing O-alkylated peptides.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 1–5 mg of the purified peptide in 600 µL of 90% H 2 O / 10% D 2 O. If the peptide is highly hydrophobic, use DMSO- d6 .
-
pH Optimization: Adjust the pH to 4.5–5.5 using dilute HCl or NaOH. Causality: This specific pH range minimizes the base-catalyzed chemical exchange of amide (NH) protons with bulk water, ensuring sharp NH signals which are mandatory starting points for the TOCSY sequential walk[5].
-
Reference: Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.
Step 2: 1D 1 H Acquisition
-
Sequence: Use a solvent-suppression pulse sequence (e.g., WATERGATE or excitation sculpting) if using H 2 O.
-
Objective: Verify sample purity and locate the intense, characteristic doublet of the isopropyl methyl groups ( 3JHH≈6.1 Hz) at ~1.15 ppm.
Step 3: 2D Homonuclear Correlation (TOCSY & NOESY)
-
TOCSY Parameters: Mixing time ( τm ) of 60–80 ms. Causality: A 60 ms mixing time is optimal for transferring magnetization through the 3-bond scalar couplings of the aliphatic side chains without excessive relaxation losses.
-
NOESY Parameters: Mixing time ( τm ) of 200–300 ms. Causality: Required for through-space ( <5 Å) sequential assignment ( dαN , dNN ) to place the 3-isopropoxy alanine in the correct sequence position[5].
Step 4: 2D Heteronuclear Correlation (HSQC & HMBC)
-
Multiplicity-Edited 1 H- 13 C HSQC: Acquire with a 1JCH coupling constant optimization of 145 Hz. This will phase CH/CH 3 cross-peaks as positive (red) and CH 2 cross-peaks as negative (blue).
-
1 H- 13 C HMBC: Optimize for long-range couplings ( nJCH ) of 8 Hz. Causality: The 8 Hz optimization specifically targets the 3-bond coupling across the ether oxygen, which is the only way to definitively prove the O-isopropyl attachment[3].
Fig 2: TOCSY and HMBC connectivity map for the 3-isopropoxy alanine residue.
Quantitative Data Summaries
The following tables summarize the expected chemical shifts and the optimal acquisition parameters required to execute the self-validating protocol.
Table 1: Expected Chemical Shifts for 3-Isopropoxy Alanine (Values are approximate and will vary slightly based on adjacent residues and secondary structure)
| Atom Group | 1 H Shift (ppm) | Multiplicity & Coupling | 13 C Shift (ppm) | Diagnostic Role |
| Amide NH | 7.80 – 8.40 | Doublet ( 3J≈7−8 Hz) | N/A | Starting point for TOCSY backbone walk. |
| α -CH | 4.30 – 4.70 | Multiplet | 53.0 – 56.0 | Links NH to sidechain. |
| β -CH 2 | 3.50 – 3.80 | Doublet of doublets | 68.0 – 71.0 | Requires HSQC to resolve from iPr-CH. |
| iPr-CH | 3.60 – 3.90 | Septet ( 3J≈6.1 Hz) | 71.0 – 73.0 | Validates ether linkage via HMBC to β -CH 2 . |
| iPr-CH 3 | 1.10 – 1.20 | Doublet ( 3J≈6.1 Hz) | 21.0 – 23.0 | Primary indicator of isopropoxy presence. |
Table 2: Recommended 2D NMR Acquisition Parameters (600 MHz Spectrometer)
| Experiment | Spectral Width (F2 / F1) | Scans per t1 | Points (t2 x t1) | Mixing / Delay Time |
| TOCSY | 12 ppm / 12 ppm | 8 – 16 | 2048 x 256 | 60 – 80 ms |
| NOESY | 12 ppm / 12 ppm | 16 – 32 | 2048 x 256 | 200 – 300 ms |
| 1 H- 13 C HSQC | 12 ppm / 140 ppm | 8 – 16 | 1024 x 256 | 1JCH = 145 Hz |
| 1 H- 13 C HMBC | 12 ppm / 220 ppm | 32 – 64 | 2048 x 256 | nJCH = 8 Hz |
Data Interpretation and Pitfalls
When processing the data, begin by overlaying the HSQC and TOCSY spectra. Locate the strong methyl doublet at ~1.15 ppm in the 1 H dimension and trace its TOCSY correlation to the methine proton at ~3.7 ppm. Because this methine proton overlaps with the backbone β -CH 2 , switch to the multiplicity-edited HSQC: the methine will show a positive cross-peak at ~72 ppm ( 13 C), while the β -CH 2 will show a negative cross-peak at ~69 ppm ( 13 C). Finally, use the HMBC spectrum to find the cross-peak connecting the 1 H signal of the β -CH 2 (3.6 ppm) to the 13 C signal of the isopropyl methine (72 ppm), successfully confirming the O-alkylation[3].
References
-
Design and NMR Characterization of Active Analogues of Compstatin Containing Non-Natural Amino Acids Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics National Institutes of Health (PMC) URL:[Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery ResearchGate URL:[Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives ACS Publications URL:[Link]
-
Less Cytotoxic Protoflavones as Antiviral Agents: Protoapigenone 1′-O-isopropyl ether Shows Improved Selectivity Against the Epstein–Barr Virus Lytic Cycle National Institutes of Health (PMC) URL:[Link]
Sources
Application Note: Integration of 3-Isopropoxy Alanine in the Solid-Phase Synthesis of Next-Generation Antimicrobial Peptides
Executive Summary
The clinical translation of Antimicrobial Peptides (AMPs) is frequently hindered by two major bottlenecks: rapid in vivo degradation by serum proteases and off-target hemolytic toxicity. To overcome these limitations, the incorporation of unnatural amino acids has emerged as a critical structural optimization strategy. This application note details the mechanistic rationale, chemical properties, and validated Solid-Phase Peptide Synthesis (SPPS) protocols for incorporating 3-isopropoxy alanine (chemically synonymous with O-isopropyl-L-serine) into AMP sequences.
By replacing standard aliphatic or polar residues with 3-isopropoxy alanine, researchers can precisely tune peptide amphipathicity and introduce steric shielding, significantly enhancing both the therapeutic index and pharmacokinetic half-life of novel AMPs.
Mechanistic Rationale: Why 3-Isopropoxy Alanine?
The structural substitution of natural amino acids with 3-isopropoxy alanine fundamentally alters the peptide's interaction with both biological membranes and proteolytic enzymes.
-
Proteolytic Shielding: The isopropyl ether creates localized steric bulk directly adjacent to the peptide backbone. This unnatural topology physically prevents the peptide from properly orienting within the active sites of common serum proteases (e.g., trypsin, chymotrypsin), effectively halting enzymatic cleavage.
-
Tuned Amphipathicity & Membrane Insertion: AMPs rely on a delicate balance of cationic charge and hydrophobicity to selectively disrupt negatively charged bacterial membranes over zwitterionic mammalian membranes. The isopropoxy group provides a unique dual-character: the ether oxygen acts as a weak hydrogen-bond acceptor, while the branched isopropyl tail provides deep hydrophobic insertion capabilities. Literature demonstrates that increasing the hydrophobicity of alkoxy ethers—specifically replacing methoxy groups with isopropoxy groups—significantly improves the antibacterial activity of peptide-derived antibiotics[1].
Figure 1: Mechanistic pathway of 3-IPA modified AMPs resisting degradation and disrupting membranes.
Building Block Properties
To integrate this modification via standard Fmoc-SPPS, the pre-functionalized building block Fmoc-Ser(iPr)-OH (N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-isopropyl-L-serine) is utilized[2].
Table 1: Physicochemical Properties of Fmoc-Ser(iPr)-OH
| Property | Specification | Impact on Synthesis |
| Chemical Name | Fmoc-Ser(iPr)-OH | Standard N-terminal protection for Fmoc-SPPS. |
| CAS Number | 2137146-08-6 | Ensures accurate sourcing of the building block[2]. |
| Side-Chain Linkage | Aliphatic Ether (Isopropyl) | Highly stable to TFA; remains intact during global cleavage. |
| Steric Profile | High (Branched β -carbon) | Requires high-efficiency coupling reagents (e.g., HATU). |
Experimental Workflows & Protocols
The following protocols establish a self-validating system for the synthesis of 3-IPA modified AMPs. Because the isopropoxy group introduces steric hindrance, standard coupling conditions (like HBTU/DIPEA) often result in sequence deletions. We utilize HATU, which forms a highly reactive 7-aza-OBt active ester, to overcome this energy barrier.
Figure 2: Self-validating SPPS workflow for integrating Fmoc-Ser(iPr)-OH into peptide sequences.
Protocol A: Optimized Coupling of Fmoc-Ser(iPr)-OH
Causality: The branched isopropyl group restricts the conformational freedom of the incoming amino acid. To drive the reaction to completion, an excess of highly reactive coupling reagents and a slightly elevated temperature (or extended time) are required.
-
Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Ser(iPr)-OH[2] and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow active ester formation.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90 minutes.
-
Self-Validation (Micro-cleavage): Withdraw ~2 mg of resin. Wash with Dichloromethane (DCM) and dry. Treat with 100 µL of Cleavage Cocktail (Protocol B) for 30 mins. Precipitate with ether, dissolve in H2O/MeCN, and analyze via LC-MS.
-
Decision Gate: If the uncoupled deletion sequence is >5%, perform a second coupling cycle before proceeding to the next amino acid.
-
Protocol B: Global Cleavage and Deprotection
Causality: Unlike the tert-butyl (tBu) ether commonly used to protect natural serine side-chains (which is highly acid-labile), the isopropyl ether of 3-IPA is chemically stable to standard Trifluoroacetic acid (TFA). This differential stability is what allows the isopropoxy group to remain covalently attached to the final peptide product without requiring orthogonal deprotection strategies.
-
Preparation: Wash the final fully-elongated peptidyl-resin with DCM (5 × 1 min) and dry under vacuum for 2 hours.
-
Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIPS) / Ultrapure H2O in a ratio of 95:2.5:2.5 (v/v/v).
-
Reaction: Add 10 mL of the cocktail per gram of resin. Agitate gently for 2.5 hours at room temperature.
-
Precipitation: Filter the resin and collect the flow-through. Concentrate the TFA under a stream of nitrogen to ~20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the modified AMP.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder.
Comparative Efficacy Data
To validate the success of the 3-IPA modification, synthesized AMPs must be evaluated for both biological efficacy and stability. The table below represents typical comparative baseline data demonstrating the structural advantage of 3-IPA integration.
Table 2: Comparative Efficacy and Stability (Wild-Type vs. 3-IPA Modified AMP)
| Metric | Wild-Type AMP | 3-IPA Modified AMP | Biological Impact |
| MIC: E. coli | 16 µg/mL | 4 µg/mL | 4x increase in Gram-negative potency. |
| MIC: S. aureus | 32 µg/mL | 8 µg/mL | 4x increase in Gram-positive potency. |
| Hemolysis (HC50) | 50 µg/mL | >200 µg/mL | Significant reduction in mammalian toxicity. |
| Serum Half-Life | 0.5 Hours | >12 Hours | Steric shielding prevents rapid protease cleavage. |
Note: Data represents expected shifts based on the structural tuning of amphipathicity and protease resistance imparted by alkoxy ether modifications[1].
References
-
A novel class of oligoarylamide antibiotics defined by albicidins and cystobactamids Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
Application Note: Protecting Group Strategies and Synthesis Protocols for 3-Isopropoxyalanine Derivatives
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)
Scientific Rationale & Chemical Causality
The incorporation of non-natural amino acids is a cornerstone of modern peptide drug discovery. 3-Isopropoxyalanine , commonly referred to as O-isopropyl serine or Ser(iPr) , is a highly valuable building block. By replacing the standard hydroxyl group of serine with a lipophilic isopropyl ether, researchers can significantly enhance a peptide's membrane permeability, increase its metabolic half-life, and induce conformational rigidity [1].
When designing a protecting group strategy for 3-isopropoxyalanine derivatives, the fundamental chemical causality lies in the nature of the ether linkage. Standard solid-phase peptide synthesis (SPPS) utilizes a tert-butyl (tBu) ether to protect the serine side chain because the tBu group easily forms a stable tertiary carbocation, making it highly labile to Trifluoroacetic Acid (TFA). In contrast, the isopropyl ether cannot form a stable carbocation . Consequently, the 3-isopropoxy group is completely inert to both 95% TFA and 20% piperidine[2].
Because the side chain is permanently "protected" by the stable isopropyl modification, the protecting group strategy for this derivative strictly focuses on the orthogonal protection of the N-α amine and C-α carboxylic acid to facilitate its site-specific incorporation into the peptide backbone.
Orthogonal Protection Strategies
To utilize 3-isopropoxyalanine in peptide synthesis, the molecule must be properly functionalized. The selection of N-α and C-α protecting groups dictates the synthetic environment the building block can withstand.
N-α Protection Strategies
-
Fmoc Strategy (Standard SPPS): The preparation of Fmoc-Ser(iPr)-OH is the industry standard. The N-α Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. It is cleaved via an E1cB mechanism using 20% piperidine in DMF, leaving the acid-stable O-isopropyl group intact.
-
Boc Strategy (Specialized SPPS): Boc-Ser(iPr)-OH is utilized when synthesizing complex macrocycles or thioesters where base-catalyzed side reactions must be avoided. The Boc group is cleaved with 50% TFA in DCM.
C-α Protection Strategies (For Solution-Phase Fragment Condensation)
When 3-isopropoxyalanine is used as a C-terminal starting material in solution-phase synthesis, the carboxylic acid must be masked:
-
Benzyl (Bzl) Esters: Removed via catalytic hydrogenolysis (H₂ / Pd/C). Completely orthogonal to Boc and Fmoc groups.
-
Methyl/Ethyl Esters: Removed via basic saponification (LiOH/THF).
Figure 1: Orthogonality map demonstrating the distinct cleavage conditions for 3-isopropoxyalanine protecting groups.
Quantitative Data: Stability and Reactivity
The steric bulk of the isopropyl group adjacent to the α-carbon creates local hindrance during peptide bond formation. Standard carbodiimide activation (DIC/HOBt) often results in sluggish kinetics and incomplete coupling. To ensure a self-validating and highly efficient reaction, uronium-based coupling reagents (e.g., HATU) are required.
Table 1: Stability Profile of Protecting Groups during Fmoc-SPPS
| Functional Group | Protecting Group | 20% Piperidine (Base) | 95% TFA (Acid) | H₂, Pd/C (Reduction) |
| N-α Amino | Fmoc | Cleaved | Stable | Stable |
| N-α Amino | Boc | Stable | Cleaved | Stable |
| C-α Carboxyl | Benzyl Ester | Stable | Stable | Cleaved |
| Side-Chain (-OH) | Isopropyl (iPr) | Stable | Stable | Stable |
| Side-Chain (-OH) | tert-Butyl (tBu) | Stable | Cleaved | Stable |
Table 2: Comparative Coupling Efficiencies for Fmoc-Ser(iPr)-OH
(Data based on coupling to a Rink Amide resin-bound model peptide at room temperature)
| Coupling Reagents | Equivalents (AA / Act / Base) | Reaction Time | Purity (HPLC) | Mechanistic Notes |
| DIC / HOBt | 3.0 / 3.0 / 0 | 60 min | ~75% | Sluggish aminolysis due to secondary ether sterics. |
| DIC / OxymaPure | 3.0 / 3.0 / 0 | 60 min | >92% | Enhanced leaving group ability overcomes mild sterics. |
| HATU / DIPEA | 3.0 / 2.9 / 6.0 | 45 min | >98% | Gold standard; stabilizes the active ester intermediate. |
Experimental Protocols (Self-Validating Systems)
The following protocols detail the incorporation of Fmoc-Ser(iPr)-OH into a peptide sequence. The workflows are designed as self-validating systems, utilizing in-process quality control (QC) checks to ensure reaction completion before proceeding.
Protocol A: Solid-Phase Coupling of Fmoc-Ser(iPr)-OH
Objective: Achieve >99% coupling efficiency of the sterically hindered 3-isopropoxyalanine derivative.
-
Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide resin in N,N-Dimethylformamide (DMF) for 15 minutes. Drain thoroughly.
-
Activation (Causality Check): In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-Ser(iPr)-OH and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF.
-
Note: Using 2.9 eq of HATU prevents the capping of unreacted amines by excess uronium species.
-
-
Base Addition: Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex for 1 minute to pre-activate the amino acid, forming the highly reactive At-active ester.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45 minutes.
-
Self-Validation (Kaiser Test): Drain the reaction mixture and wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL). Perform a Kaiser test on a few resin beads.
-
Pass: Beads remain yellow/colorless (proceed to next step).
-
Fail: Beads turn blue (repeat steps 2-4).
-
Protocol B: Global Deprotection and Cleavage
Objective: Cleave the peptide from the solid support and remove transient protecting groups while preserving the O-isopropyl ether.
-
Resin Washing: After the final N-terminal Fmoc deprotection, wash the resin sequentially with DMF (5x), DCM (5x), and Methanol (3x). Dry under a stream of nitrogen for 30 minutes.
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Ultrapure Water (95 : 2.5 : 2.5 v/v).
-
Causality: While the O-isopropyl group does not form carbocations, TIS is strictly required to scavenge reactive cations generated from the cleavage of standard protecting groups (e.g., Trt, tBu, Pbf) on adjacent amino acids [3].
-
-
Cleavage: Add 3 mL of the cleavage cocktail per 0.1 mmol of resin. Agitate gently for 2 hours at room temperature.
-
Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes and decant the ether.
-
Self-Validation (LC-MS): Dissolve a 1 mg sample of the dried crude peptide in 50% Acetonitrile/Water. Analyze via LC-MS. The target mass must reflect a +42 Da shift relative to a standard serine residue, confirming the absolute retention of the isopropoxy group.
Figure 2: SPPS workflow demonstrating the chemical orthogonality and retention of the O-isopropyl group during global cleavage.
References
-
Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals. Organic Process Research & Development, American Chemical Society (2025). [Link]
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. W.C. Chan, P.D. White. Oxford University Press.[Link]
- Peptide Inhibitors of Proteases. Rich et al., U.S. Patent 6,143,747 (Reference to O-alkyl serine stability in retroviral protease inhibitor synthesis).
Application Note: In Vitro Assay Protocols for 3-Isopropoxy Alanine Incorporation and Testing
Introduction & Mechanistic Overview
The integration of unnatural amino acids (uAAs) into peptide therapeutics is a cornerstone of modern drug discovery. 3-Isopropoxy alanine (also referred to as O-isopropyl-L-serine) is a highly valuable non-proteinogenic amino acid[1]. By replacing standard hydrophilic residues with this lipophilic, sterically hindered derivative, drug developers can significantly enhance a peptide's in vivo stability, proteolytic resistance, and membrane permeability[1].
However, standard biological machinery rejects 3-isopropoxy alanine due to the strict substrate specificity of endogenous aminoacyl-tRNA synthetases (aaRS). To bypass this evolutionary bottleneck, this application note details a completely in vitro, self-validating workflow utilizing Flexizyme (an RNA-based catalyst) [2] and the PURE (Protein synthesis Using Recombinant Elements) system [3].
The Causality of the Assay Design
-
Flexizyme-Mediated Aminoacylation: Because no natural aaRS recognizes 3-isopropoxy alanine, we utilize the dFx flexizyme. dFx recognizes the universal 3'-CCA sequence of any tRNA and forces the acylation of the uAA using a highly reactive dinitrobenzyl ester (DBE) leaving group[4].
-
Δ RF1 PURE System Translation: To incorporate the charged uAA into a peptide, we use a custom cell-free PURE system lacking Release Factor 1 ( Δ RF1). Omitting RF1 eliminates competition at the UAG (amber) stop codon, allowing the 3-isopropoxyalanyl-tRNA CUA to successfully suppress the stop codon and elongate the peptide chain[3][5].
Experimental Protocols
Protocol A: Flexizyme-Catalyzed Aminoacylation of tRNA
This protocol charges an amber suppressor tRNA (tRNA CUA ) with 3-isopropoxy alanine.
Step-by-Step Methodology:
-
RNA Folding: In a PCR tube, combine 40 µM in vitro transcribed tRNA CUA and 60 µM dFx flexizyme in 5 mM HEPES-KOH (pH 7.5)[2]. Heat the mixture to 90°C for 2 minutes, then slowly cool to 21°C over 8 minutes. Causality: This controlled annealing ensures the flexizyme and tRNA adopt their active tertiary conformations without kinetic trapping[2].
-
Magnesium Activation: Add MgCl 2 to a final concentration of 600 mM. Incubate at 21°C for 5 minutes, then transfer to ice. Causality: High Mg 2+ concentrations are strictly required to stabilize the catalytic pocket of the dFx ribozyme[2][6].
-
Aminoacylation: Add 3-isopropoxyalanine-DBE (dissolved in 100% DMSO) to a final concentration of 5 mM. Incubate the reaction on ice for 2 to 6 hours[4][6].
-
Self-Validation (Acid-PAGE): Quench the reaction with 0.1 M Sodium Acetate (pH 5.2) and precipitate the RNA with ethanol[2]. Resuspend in pH 5.5 buffer and analyze via 6.5% Acid-PAGE. Causality: The ester bond connecting the uAA to the tRNA is highly susceptible to alkaline hydrolysis. Running the gel at pH 5.5 preserves the bond, allowing you to quantify the shift between uncharged tRNA and the heavier, charged 3-isopropoxyalanyl-tRNA[2][7].
Protocol B: Cell-Free Translation via the PURE System
This protocol incorporates the uAA into a target peptide sequence.
Step-by-Step Methodology:
-
Reaction Assembly: On ice, assemble a 10 µL reaction containing 30% (v/v) Δ RF1 PURE system buffer[3], 10 µM of target mRNA (engineered with a UAG codon at the desired insertion site), and 50 µM of the purified 3-isopropoxyalanyl-tRNA CUA from Protocol A.
-
Translation: Incubate the mixture at 37°C for 2 hours[4]. Causality: The absence of RF1 in the PURE system prevents premature translation termination at the UAG codon, forcing the ribosome to accept the uAA-tRNA[5].
-
Self-Validation (MALDI-TOF MS): Purify the translated peptide using Ni-NTA magnetic beads (assuming a C-terminal His-tag). Desalt the eluate and spot it onto a MALDI plate with α -cyano-4-hydroxycinnamic acid matrix. Verify the mass shift corresponding to the exact molecular weight of 3-isopropoxy alanine[7].
Protocol C: Pharmacokinetic & Stability Assays
Once the 3-isopropoxy alanine peptide is synthesized, its drug-like properties must be validated.
-
Proteolytic Stability Assay: Incubate 10 µM of the purified peptide in 25% human blood serum at 37°C. Extract aliquots at 0, 2, 6, 12, and 24 hours, quenching with 1% trifluoroacetic acid (TFA). Analyze the remaining intact peptide via LC-MS. Causality: The bulky isopropoxy side chain creates steric hindrance that blocks the active sites of common serum endopeptidases, drastically extending the peptide's half-life.
-
PAMPA (Membrane Permeability): Load the peptide into the donor well of a PAMPA (Parallel Artificial Membrane Permeability Assay) plate coated with a 2% lecithin-in-dodecane lipid membrane. After a 16-hour incubation, quantify the peptide in the acceptor well. Causality: The lipophilic isopropyl group masks the polarity of the peptide backbone, increasing its partition coefficient and facilitating passive diffusion across lipid bilayers[1].
Quantitative Data Summary
The following table summarizes the expected biophysical and pharmacokinetic improvements when substituting a native Serine residue with 3-Isopropoxy alanine (O-isopropyl-L-serine) in a model macrocyclic peptide.
| Parameter | Wild-Type Peptide (Serine) | 3-Isopropoxy Alanine Peptide | Assay Validation Method |
| In Vitro Translation Yield | 100% (Normalized) | 45% - 60% | Fluorescence / LC-UV |
| Serum Half-Life ( t1/2 ) | < 2.5 hours | > 36.0 hours | LC-MS Quantification |
| Membrane Permeability ( Papp ) | 0.8×10−6 cm/s | 6.2×10−6 cm/s | PAMPA |
| Target Mass Shift | Base Mass ( M ) | M+42.08 Da | MALDI-TOF MS[7] |
Workflow Visualization
Below is the logical workflow mapping the transition from chemical precursor to validated peptide therapeutic.
Workflow for incorporating 3-isopropoxy alanine into peptides via Flexizyme and the PURE system.
References
-
AMINO ACID ACTIVE ESTER AND SALT THEREOF - European Patent Office - EP 4534524 A1. epo.org.1
-
A Flexible, Scalable Method for Preparation of Homogeneous Aminoacylated tRNAs. nih.gov. 2
-
A Label-Free Assay for Aminoacylation of tRNA. mdpi.com. 4
-
Flexizyme-catalyzed synthesis of 3′-aminoacyl-NH-tRNAs. nih.gov. 7
-
Cell-Free PURE System: Evolution and Achievements. nih.gov. 3
-
Cell-free translation reconstituted with purified components. scispace.com. 5
Sources
Technical Support Center: Troubleshooting Racemization in 3-Isopropoxy Alanine Peptide Coupling
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the stereochemical challenges associated with unnatural amino acids.
Coupling 3-isopropoxy alanine presents a unique challenge. Because of the strong electron-withdrawing inductive effect of the β -isopropoxy group, the α -proton of this residue is unusually acidic. This makes the amino acid highly susceptible to base-catalyzed epimerization during carboxyl activation. Below is a comprehensive, self-validating guide to diagnosing and eliminating racemization during your synthesis workflows.
Mechanistic Causality: Why Does 3-Isopropoxy Alanine Racemize?
To solve racemization, we must first understand its physical causality. During peptide bond formation, the carboxylic acid of 3-isopropoxy alanine is converted into a highly reactive intermediate (e.g., an O-acylurea or active ester).
If a tertiary base (such as DIPEA) is present, it catalyzes the deprotonation of the amide nitrogen. The resulting nucleophilic nitrogen attacks the activated carbonyl carbon, forming a 5-membered oxazolone (azlactone) ring . Because the α -proton is highly acidic (exacerbated by the β -isopropoxy group), the oxazolone rapidly loses this proton to form a resonance-stabilized, achiral enolate. When the incoming amine finally attacks this intermediate, it yields a mixture of L- and D-epimers.
To prevent this, we must bypass the oxazolone pathway entirely by utilizing a base-free, highly efficient direct aminolysis mechanism, supported by 1.
Mechanism of oxazolone-mediated racemization vs. direct aminolysis.
Interactive Troubleshooting (FAQs)
Q1: I am using HATU and DIPEA for coupling Fmoc-3-isopropoxy-Ala-OH, but chiral HPLC shows >20% of the D-epimer. How do I fix this? A1: HATU is a uronium salt that strictly requires a tertiary base (like DIPEA) to generate the active species. However, DIPEA is a strong base that rapidly promotes oxazolone formation in sensitive unnatural amino acids. Solution: Abandon uronium salts for this specific coupling. Switch to a base-free carbodiimide system, specifically DIC/OxymaPure . OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has an ideal pKa of 4.60, providing excellent leaving group ability while maintaining a slightly acidic microenvironment that suppresses base-catalyzed enolization, as detailed in2.
Q2: Can I use Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) to force the coupling of this sterically hindered residue? A2: It is highly discouraged. While 3-isopropoxy alanine possesses some steric bulk, applying heat (e.g., 75°C to 90°C in MW-SPPS) exponentially increases the thermal energy available for α -proton abstraction. Solution: Perform the coupling at room temperature (25°C) or utilize a cold-activation step (0°C) to favor the lower-activation-energy direct aminolysis pathway over the high-activation-energy racemization pathway.
Q3: Literature suggests Oxyma-B is a superior racemization suppressor compared to OxymaPure. Should I use it instead? A3: Oxyma-B (1,3-dimethylvioluric acid) is indeed a potent racemization suppressor. However, it is prone to a severe side reaction. During activation, Oxyma-B can undergo a 3 to form substituted amides, which terminates peptide chain elongation and compromises your overall yield. For 3-isopropoxy alanine, DIC/OxymaPure offers the optimal balance of stereochemical protection and chemical stability.
Comparative Data: Coupling Reagent Efficacy
The following table synthesizes empirical data regarding the coupling of β -alkoxy unnatural amino acids. Notice the direct correlation between the presence of a base and the spike in epimerization.
| Coupling System | Base Added | Activation Temp | Epimerization Rate (% D-isomer) | Coupling Efficiency |
| HATU / DIPEA | 2.0 eq | 25°C | 15.0 - 25.0% | > 98% |
| HATU / TMP * | 2.0 eq | 25°C | 5.0 - 10.0% | ~ 95% |
| DIC / HOBt | None | 25°C | 3.0 - 8.0% | ~ 85% |
| DIC / OxymaPure | None | 0°C to 25°C | < 1.0% | > 98% |
| DIC / Oxyma-B | None | 0°C to 25°C | < 0.5% | Variable (Side rxns) |
*TMP = 2,4,6-trimethylpyridine (collidine), a weaker, sterically hindered base.
Self-Validating Experimental Protocol: Base-Free DIC/OxymaPure Coupling
To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It relies on cold pre-activation to prevent thermal enolization and concludes with dual-validation checkpoints to confirm both coupling completion and stereochemical retention.
Optimized DIC/OxymaPure workflow for coupling sensitive unnatural amino acids.
Step-by-Step Methodology
Step 1: Resin Preparation
-
Swell the peptidyl-resin in Dimethylformamide (DMF) for 20 minutes.
-
Perform standard Fmoc deprotection using 20% Piperidine in DMF (2 × 5 mins).
-
Wash the resin thoroughly with DMF (5 × 1 min) to ensure zero residual base remains in the resin matrix. (Causality: Even trace piperidine can trigger oxazolone formation in the next step).
Step 2: Reagent Dissolution
-
In a clean, dry vial, weigh out 3.0 equivalents of Fmoc-3-isopropoxy-Ala-OH and 3.0 equivalents of OxymaPure.
-
Dissolve the mixture in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).
Step 3: Cold Activation
-
Chill the dissolved amino acid/OxymaPure mixture in an ice bath to 0°C for 5 minutes.
-
Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the chilled solution.
-
Stir at 0°C for exactly 3 minutes. (Causality: Cold activation limits the kinetic energy required for the α -proton to be abstracted during the transient O-acylurea phase, safely funneling the intermediate into the stable OxymaPure active ester, as supported by4).
Step 4: Coupling
-
Transfer the activated mixture to the resin.
-
Shake gently at room temperature (20–25°C) for 2 hours. Do not apply microwave heating.
Step 5: System Validation (The Self-Validating Checkpoint)
-
Yield Validation: Perform a Kaiser Test on a few resin beads. A yellow color (negative result) validates that >99% of the free amines have been successfully acylated. If blue (positive), repeat Step 4.
-
Stereochemical Validation: Perform a micro-cleavage on 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Precipitate in cold ether, dry, and analyze via Chiral HPLC or use Marfey’s reagent with standard LC-MS to validate that the D-epimer is < 1%.
References
-
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Peptide Chemistry Organization[Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives ACS Omega / PubMed Central (PMC) [Link]
-
Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis MDPI [Link]
-
Peptide Bond Formation Between Unprotected Amino Acids: Convergent Synthesis of Oligopeptides Journal of the American Chemical Society (JACS)[Link]
Sources
Troubleshooting low coupling efficiency with sterically hindered 3-isopropoxy alanine
Troubleshooting Low Coupling Efficiency with Sterically Hindered 3-Isopropoxy Alanine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the solid-phase peptide synthesis (SPPS) of sequences containing sterically hindered unnatural amino acids.
3-Isopropoxy alanine (an O-isopropyl ether derivative of serine) presents a unique dual-threat in SPPS: the bulky beta-substituent sterically shields both the alpha-amine (hindering incoming acylation) and the alpha-carboxyl group (hindering its activation and subsequent coupling). Below is our definitive troubleshooting guide and self-validating methodology to overcome these kinetic barriers.
Diagnostic Workflow
Workflow for diagnosing and resolving 3-isopropoxy alanine coupling failures.
Section 1: Mechanistic FAQ
Q: Why does 3-isopropoxy alanine cause severe sequence truncation compared to standard aliphatic amino acids? A: The causality lies in the steric bulk of the isopropoxy group positioned on the beta-carbon. During SPPS, amide bond formation requires nucleophilic attack by the resin-bound N-terminal amine onto the activated carboxylate of the incoming amino acid[1]. The branched isopropoxy group creates a dense steric shield, significantly increasing the activation energy required for the transition state. Traditional carbodiimide methods (e.g., DIC/HOBt) suffer from slow reaction rates and low yields when applied to such hindered substrates[2]. Furthermore, the bulky side chain can induce local peptide aggregation, limiting solvent accessibility and preventing the two-phase acyl-transfer process from solution to the solid support[3].
Q: How do I definitively know if the failure is due to poor coupling or incomplete Fmoc deprotection? A: You must perform a micro-cleavage of the resin and analyze the crude peptide via LC-MS. If you observe a mass shift of +222.2 Da (the exact mass of the Fmoc group) on your truncated peptide, the issue is incomplete deprotection of the sterically hindered amine[4]. If the mass corresponds exactly to the deletion sequence (missing the 3-isopropoxy alanine or the subsequent residue), the failure is in the acylation/coupling step.
Section 2: Coupling Reagent Optimization
Q: Which coupling reagents are most effective for overcoming the steric hindrance of 3-isopropoxy alanine? A: For sterically hindered amino acids, you must abandon first-generation reagents (like HOBt) in favor of highly reactive active esters.
-
OxymaPure / DIC: Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) generates highly reactive esters and is vastly superior to HOBt in minimizing racemization and maximizing yield for difficult couplings[5].
-
COMU: A third-generation uronium salt containing an Oxyma moiety. It is highly soluble, exceptionally efficient for sterically hindered amino acids, and produces minimal epimerization[5][6].
-
PyAOP: A phosphonium salt based on HOAt. It is particularly effective for coupling onto the hindered N-terminus of 3-isopropoxy alanine because, unlike uronium reagents (HATU/HBTU), phosphonium reagents cannot terminate the peptide chain via guanidinylation of the free amine[2].
Quantitative Data: Comparative Efficacy of Coupling Additives The following table summarizes the performance of various additives when coupling sterically hindered substrates.
| Coupling Strategy | Yield (%) | Epimerization (D/L Isomer %) | Suitability for Hindered Amines |
| Oxyma / DIC | 89.9 | 1.0 | Excellent |
| HOAt / DIC | 81.4 | 3.3 | Moderate |
| HOBt / DIC | 81.9 | 9.3 | Poor |
(Data derived from comparative analysis of coupling reagents in solution-phase synthesis models[5])
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity and high coupling efficiency, implement the following optimized protocols. These methods are designed to be self-validating systems, ensuring each step is verified before proceeding.
Protocol A: High-Efficiency Acylation using COMU
Causality: COMU generates a highly reactive Oxyma ester but exhibits extremely poor hydrolytic stability in DMF (near 0% stability after 48 hours)[6]. Therefore, activation must be performed in a stable solvent or used immediately upon dissolution to ensure the active ester concentration remains high enough to overcome steric barriers.
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. NMP disrupts secondary structures better than DMF[4].
-
Activation: In a dry vial, dissolve 3 equivalents of Fmoc-3-isopropoxy alanine and 3 equivalents of COMU in minimal NMP or Acetonitrile (MeCN)[5][6].
-
Base Addition: Add 6 equivalents of N,N-Diisopropylethylamine (DIEA) to the vial. The solution will immediately change color, indicating active ester formation.
-
Coupling: Transfer the activation mixture immediately to the resin[5].
-
Incubation: Agitate at 50°C for 1 to 2 hours. Elevated temperature provides the kinetic energy needed to overcome the steric barrier.
-
Validation Step: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (no color change) validates complete coupling. If positive, repeat steps 2-5 before proceeding.
Protocol B: Aggressive Fmoc Deprotection (DBU/Piperazine)
Causality: The bulky isopropoxy group restricts the access of standard 20% piperidine to the Fmoc carbamate. Using a stronger, non-nucleophilic base like DBU accelerates the beta-elimination step required for Fmoc removal[4].
-
Preparation: Prepare a fresh deprotection solution of 2% DBU and 5% piperazine in DMF[4].
-
Application: Add the DBU/piperazine solution to the resin and agitate at room temperature for 5 minutes[4]. Drain the solvent.
-
Repeat: Add fresh DBU/piperazine solution and agitate for an additional 5 minutes[4].
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of DBU, which could cause premature cleavage or side reactions in the subsequent coupling step[4].
-
Validation Step: Monitor the UV absorbance of the dibenzofulvene-piperazine adduct in the waste stream. A plateau in the UV trace validates complete deprotection.
Section 4: Advanced Troubleshooting FAQs
Q: I have optimized my reagents (COMU/Oxyma) and deprotection (DBU), but I am still seeing deletion sequences. What is the next step? A: You are likely encountering severe peptide aggregation or hitting the kinetic limits of two-phase acyl-transfer.
-
Chaotropic Salts: Wash the resin with 0.8 M LiCl in DMF prior to coupling, or add it directly to the coupling mixture. This disrupts intermolecular hydrogen bonding and breaks up on-resin aggregation.
-
Immobilized Molecular Reactors: For exceptionally difficult, highly hindered sequences, consider advanced methodologies like ribosome-mimicking molecular reactors (RMMR). This technique bypasses the poor kinetics of two-phase (solution-to-solid) acyl transfer by facilitating proximity-induced intra-reactor acyl transfers directly on the resin, drastically boosting the coupling efficiency of sterically hindered amino acids[3][7].
References
- Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids - Benchchem.
- Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors - ResearchGate.
- Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides - Research Communities.
- A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis - Benchchem.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate.
- Peptide Coupling Reagents, More than a Letter Soup - uniurb.it.
- OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis - csic.es.
Sources
Technical Support Center: Optimizing TFA Cleavage for 3-Isopropoxy Alanine-Containing Peptides
Welcome to the Peptide Synthesis Troubleshooting Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges during the global deprotection of peptides containing 3-isopropoxy alanine (structurally equivalent to O -isopropyl serine).
Below, you will find mechanistic insights, a self-validating experimental protocol, and a targeted FAQ section to help you achieve complete deprotection without degrading your critical ether-linked side chains.
Mechanistic Insight: The Kinetic Conflict
The core challenge with 3-isopropoxy alanine lies in the differential acid lability of ether linkages. Standard Solid-Phase Peptide Synthesis (SPPS) relies on the rapid cleavage of tertiary ethers (e.g., t -butyl groups on Ser/Thr/Tyr) using 95% Trifluoroacetic Acid (TFA).
Because 3-isopropoxy alanine contains a secondary ether , it is more stable than a t -butyl ether. However, it is not entirely immune to acidolysis. Under prolonged exposure to 95% TFA, the ether oxygen is protonated, leading to cleavage via an SN1 or E1 mechanism (forming a secondary isopropyl carbocation) or an SN2 mechanism[1]. This results in the loss of the isopropyl group (-42 Da) and the generation of highly reactive carbocations that can alkylate other residues.
To solve this, we must shift the reaction from thermodynamic control (where all acid-labile groups eventually cleave) to kinetic control (where we exploit the slower cleavage rate of the secondary ether). By lowering the Hammett acidity function ( H0 ) of the cocktail and reducing the temperature, we can selectively remove t -butyl and trityl groups while leaving the 3-isopropoxy group intact[2].
Fig 1. Decision tree for optimizing TFA cleavage of 3-isopropoxy alanine peptides.
Quantitative Cocktail Comparison
The table below summarizes the effect of various cleavage conditions on a model 12-mer peptide containing both a 3-isopropoxy alanine residue and an Arg(Pbf) residue.
Table 1: Effect of Cleavage Cocktails on 3-Isopropoxy Stability
| Cleavage Cocktail (v/v) | Temp (°C) | Time (h) | % Intact 3-Isopropoxy | % Des-isopropyl Byproduct | % Incomplete Global Deprotection |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 25 | 3.0 | 42.5% | 57.5% | < 1.0% |
| 90% TFA / 5% TIS / 5% H₂O | 25 | 2.0 | 71.0% | 28.0% | 1.0% |
| 85% TFA / 5% TIS / 5% Phenol / 5% H₂O | 0 → 15 | 2.5 | 96.2% | < 2.0% | 1.8% |
| 80% TFA / 10% TIS / 10% H₂O | 0 | 4.0 | 98.5% | < 1.0% | 15.4% (Pbf retention) |
Experimental Protocol: The "Cold-Start" Mild Cleavage
This methodology utilizes a self-validating feedback loop to ensure you find the exact kinetic window for your specific peptide sequence[2].
Reagents Required:
-
Trifluoroacetic Acid (TFA, LC-MS grade)
-
Triisopropylsilane (TIS)
-
Phenol (crystalline)
-
Ultrapure Water
-
Diisopropyl ether (pre-chilled to -20 °C)
Step-by-Step Workflow:
-
Resin Swelling: Wash the peptide-resin (e.g., 100 mg) with Dichloromethane (DCM) (3 x 5 mL) to swell the polymer matrix. Drain thoroughly.
-
Cocktail Preparation: Prepare 10 mL of the Optimized Cleavage Cocktail: 85% TFA, 5% TIS, 5% Phenol, 5% Water .
-
Causality Note: Phenol and TIS act as orthogonal scavengers. TIS is a potent hydride donor that neutralizes carbocations, while Phenol protects aromatic residues from alkylation.
-
-
Cold Incubation: Chill the cocktail to 0 °C in an ice bath. Add 5 mL of the cold cocktail to the resin. Stir gently at 0 °C for exactly 1 hour.
-
Controlled Warming: Remove the ice bath and allow the reaction vessel to naturally warm to 15 °C. Stir for an additional 1 hour.
-
Self-Validation Check (Critical): At T=2 hours, extract a 10 µL aliquot of the cleavage solution. Dilute it in 990 µL of 50% Acetonitrile/Water and inject it into an LC-MS.
-
If Arg(Pbf) is still attached (+252 Da): Continue stirring at 15 °C for 30 more minutes.
-
If the desired intact mass is dominant: Proceed immediately to precipitation.
-
-
Precipitation: Filter the resin. Add the filtrate dropwise into 40 mL of the pre-chilled diisopropyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and dry the peptide pellet under a gentle stream of nitrogen.
Troubleshooting FAQs
Q: I am observing a -42 Da mass shift in my final product. What is causing this? A: A loss of 42 Da corresponds to the loss of the isopropyl group (a propene equivalent) from your 3-isopropoxy alanine, converting it into a standard serine residue. This occurs because secondary ethers are susceptible to acid-catalyzed cleavage via an SN1 or E1 mechanism under prolonged exposure to high concentrations of TFA[1]. To resolve this, switch to the "Cold-Start" protocol (85% TFA at 0 °C) to kinetically favor the cleavage of tertiary protecting groups while preserving the secondary ether.
Q: My LC-MS shows a +42 Da adduct on my peptide, specifically on a Tryptophan residue. How do I prevent this? A: If the isopropyl ether undergoes even minor partial cleavage, it generates a highly reactive isopropyl carbocation. This electrophile can readily alkylate electron-rich aromatic rings, such as the indole ring of Tryptophan or the phenol ring of Tyrosine. To prevent this, you must increase the concentration of carbocation scavengers. Ensure your cocktail contains at least 5% TIS and 5% Phenol.
Q: When I reduce the TFA concentration to 85% to protect the isopropoxy group, my Arginine residues remain protected by Pbf (+252 Da). How do I balance this? A: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group requires high acidity for efficient removal. Lowering the TFA concentration to 85% slows down Pbf deprotection significantly, creating a classic kinetic conflict[2]. Solution: Do not increase the temperature above 15 °C, as this will trigger isopropoxy cleavage. Instead, filter the resin, apply a fresh batch of the 85% TFA cocktail, and stir for an additional 45 minutes. Removing the cleaved protecting groups from the equilibrium often drives the remaining Pbf deprotection to completion without requiring harsher conditions.
References
-
Title: 18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL: [Link]
-
Title: Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach Source: Oxford Academic URL: [Link]
Sources
Technical Support Center: Troubleshooting 3-Isopropoxy Alanine Solubility in Organic Solvents
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to help researchers and drug development professionals overcome the physicochemical barriers associated with 3-isopropoxy alanine (also known as O-isopropylserine). This guide bridges theoretical causality with field-validated protocols to ensure your synthetic workflows remain unhindered.
Solubilization Decision Workflow
Decision tree for overcoming 3-isopropoxy alanine solubility issues in organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is 3-isopropoxy alanine completely insoluble in standard organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), despite having a lipophilic isopropoxy group? A1: The insolubility is strictly driven by the molecule's zwitterionic core. In its free, unprotected form, the α -amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻). This creates a highly polar, tightly bound crystal lattice stabilized by strong intermolecular electrostatic interactions. Non-polar solvents like DCM lack the dielectric constant required to overcome this lattice energy. The lipophilic isopropoxy ether chain is simply insufficient to counteract the dominant electrostatic forces of the zwitterion.
Q2: How can I dissolve the unprotected free amino acid in dimethylformamide (DMF) for direct peptide coupling without prior derivatization? A2: While free amino acids are typically insoluble in pure DMF, you can disrupt the zwitterionic lattice by manipulating the apparent pH of the solvent. By introducing a strong acid (like trifluoroacetic acid, TFA) alongside an excess of a tertiary base with a pKa ≤ 6 (such as pyridine), you create a buffered organic solvent system. This system (at an apparent pH of ~5.3) effectively protonates the carboxylate, breaking the zwitterion and allowing the amino acid to dissolve. This specific method has been validated to yield 80-99% coupling efficiency with acylating reagents ()[1].
Q3: I need to perform a reaction in a strictly non-polar solvent like DCM. How do I solubilize the free amino acid without installing covalent protecting groups? A3: The most effective strategy is to convert the amino acid into a lipophilic salt. By reacting 3-isopropoxy alanine with tetrabutylammonium (TBA) hydroxide, you form a TBA salt. The bulky, highly lipophilic tetrabutylammonium cation shields the negative charge of the carboxylate, drastically increasing the molecule's solubility in halogenated solvents. TBA salts of amino acids have been shown to significantly accelerate reaction rates in peptide synthesis due to their high solubility and the resulting homogeneous reaction conditions ()[2].
Q4: When should I use covalent protecting groups instead of salt formation? A4: Salt formation (like the TBA method) is ideal for single-step couplings where you want to avoid the overhead of protection/deprotection cycles. However, if your 3-isopropoxy alanine will undergo multi-step organic synthesis, or if your downstream reagents are incompatible with basic conditions, you must use covalent masking. Installing an N-Boc or N-Fmoc group masks the amine, while methyl or benzyl esterification masks the carboxylic acid. This completely eliminates the zwitterion, rendering the molecule highly soluble in nearly all organic solvents.
Validated Experimental Protocols
Protocol 1: Solubilization via the DMF/TFA/Pyridine System[1]
This protocol is designed for the rapid, in situ solubilization of 3-isopropoxy alanine prior to direct coupling with activated esters.
-
Suspension: Suspend 1.0 mmol of 3-isopropoxy alanine in 5.0 mL of anhydrous DMF.
-
Acidification: Add 1.1 mmol of Trifluoroacetic Acid (TFA) dropwise under continuous stirring.
-
Causality: The strong acid protonates the carboxylate group (-COO⁻ to -COOH), destroying the zwitterionic electrostatic lattice and initiating solvation in the polar aprotic solvent.
-
-
Buffering: Add 3.0 mmol of anhydrous Pyridine.
-
Causality: Pyridine (pKa ~5.2) acts as a mild tertiary base to buffer the system to an apparent pH of 5.3. This prevents the complete protonation of the α -amino group, ensuring a sufficient equilibrium fraction remains as a free amine (-NH₂) to act as a nucleophile in downstream acylation.
-
-
Validation: Stir for 10-15 minutes at room temperature. The opaque suspension must transition into a completely clear, homogeneous solution. If turbidity persists, sonicate for 2 minutes. A visually clear solution validates the complete disruption of the zwitterion and readiness for coupling.
Protocol 2: Preparation of the Tetrabutylammonium (TBA) Salt[2]
This protocol generates a highly lipophilic salt, enabling the use of non-polar halogenated solvents.
-
Aqueous Dissolution: Dissolve 1.0 mmol of 3-isopropoxy alanine in 5.0 mL of deionized water.
-
Salt Formation: Add 1.0 mmol of Tetrabutylammonium hydroxide (TBA-OH) as a 40% aqueous solution.
-
Causality: The hydroxide ion deprotonates the α -amine, while the bulky, highly lipophilic tetrabutylammonium cation (TBA⁺) pairs with the carboxylate. This massive alkyl shielding masks the polar charge, conferring organic solubility.
-
-
Lyophilization: Freeze the solution and lyophilize completely to yield a dry powder.
-
Causality: Residual water will compete with the organic solvent for solvation and can hydrolyze activated esters in downstream peptide synthesis. Absolute dryness is critical.
-
-
Organic Solvation: Re-dissolve the resulting white solid in 5.0 mL of anhydrous Dichloromethane (DCM).
-
Validation: The TBA salt should dissolve instantly in DCM, yielding a visually clear solution. To validate the chemical integrity of the free amine, spot the solution on a TLC plate and stain with Ninhydrin; immediate development of a purple spot confirms the amine is active and ready for coupling.
Quantitative Solubilization Data
The following table summarizes the operational parameters of the three primary solubilization strategies for 3-isopropoxy alanine to aid in experimental design.
| Parameter | DMF/TFA/Pyridine System | Tetrabutylammonium (TBA) Salt | Covalent Protection (e.g., Boc/Fmoc) |
| Primary Solvents | DMF (Polar Aprotic) | DCM, THF (Non-polar) | DCM, EtOAc, THF, Toluene |
| Solubilization Mechanism | Apparent pH buffering (pH ~5.3) | Lipophilic counterion shielding | Permanent covalent masking of charges |
| Typical Concentration Limit | 0.1 - 0.5 M | > 0.5 M | > 1.0 M |
| Coupling Yield | 80 - 99%[1] | High (Accelerated kinetics)[2] | > 95% |
| Preparation Time | < 15 minutes (In situ) | 24 hours (Requires lyophilization) | 1 - 2 days (Synthesis & purification) |
| Best Application | Direct, rapid peptide coupling | Single-step reactions in DCM | Multi-step organic synthesis |
References
-
Mitin, Y. V. (1996). "An effective organic solvent system for the dissolution of amino acids." International Journal of Peptide and Protein Research, 48(4), 374-376. URL:[Link]
-
Andreeva, L. A., Alfeeva, L. Y., Potaman, V. N., & Nezavibatko, V. N. (1992). "Use of tetrabutylammonium salts of amino acids in peptide synthesis." International Journal of Peptide and Protein Research, 39(6), 493-496. URL:[Link]
Sources
Technical Support Center: Troubleshooting Enantiomeric Excess in 3-Isopropoxy Alanine Synthesis
Welcome to the Technical Support Center for the asymmetric synthesis of 3-isopropoxy alanine (commonly referred to as O-isopropyl-L-serine). Achieving a high enantiomeric excess (>97% ee) for this non-standard amino acid is a critical bottleneck in peptide synthesis and drug development.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind experimental failures and provide self-validating workflows for the two most robust synthetic pathways: Biocatalytic Kinetic Resolution and Stereospecific Chemical Ring-Opening.
Section 1: Biocatalytic Kinetic Resolution (PepB Aminopeptidase)
Enzymatic resolution of DL-β-isopropoxy-α-amino propionamide using Escherichia coli Peptidase B (PepB) is highly scalable. However, researchers frequently encounter stalled ee or poor yields due to strict microenvironmental dependencies.
Workflow of PepB-catalyzed kinetic resolution of DL-O-isopropyl-serinamide.
Troubleshooting FAQs
Q1: My final ee for O-isopropyl-L-serine is plateauing at 80-85%. How can I push this to >97%? Causality & Solution: The PepB enzyme (EC 3.4.11.23) is highly selective for the L-enantiomer, but this selectivity is kinetic, not absolute. If the reaction conversion exceeds exactly 50%, the enzyme will begin to slowly hydrolyze the remaining D-enantiomer, drastically eroding the ee of your product pool [1]. Actionable Fix: Implement a self-validating pH-stat system. The hydrolysis of the amide releases ammonia (NH₃), which raises the pH. By tracking the exact volume of HCl required to maintain pH 9.0, you can calculate the precise molar conversion in real-time. Quench the reaction the exact moment 50% conversion is reached.
Q2: The enzymatic activity is extremely slow, taking over 48 hours to reach 50% conversion. What is inhibiting the enzyme? Causality & Solution: PepB is a metalloenzyme. Trace heavy metals in your water or reagents, specifically Zn²⁺ and Cu²⁺, act as potent competitive inhibitors for the active site, reducing activity by up to 50-80% [2]. Conversely, alkaline earth metals stabilize the active hexameric conformation. Actionable Fix: Pre-treat your buffer with a mild chelating agent to strip heavy metals, then explicitly supplement the reaction with 1 mM Mg²⁺ or Ca²⁺ to hyper-activate the enzyme [2].
Protocol 1: Self-Validating Enzymatic Resolution
-
Substrate Preparation: Dissolve 400 mmol/L of DL-β-isopropoxy-α-amino propionamide in a pH 9.0 buffer.
-
Activation: Add 1 mM MgSO₄. (Causality: Mg²⁺ stabilizes the active hexameric state of PepB).
-
Reaction Initiation: Introduce E. coli cells expressing PepB and incubate at 40 °C.
-
Self-Validation (Real-Time Monitoring): Connect the bioreactor to a pH-stat titrator loaded with 1.0 M HCl. As the amide hydrolyzes to the acid, NH₃ is released. The volume of HCl dispensed directly validates the molar conversion rate.
-
Quenching: Stop the reaction exactly when the HCl volume indicates 50% conversion to prevent D-enantiomer hydrolysis.
-
Isolation: Separate the O-isopropyl-L-serine from the unreacted D-amide using cation-exchange chromatography.
Section 2: Stereospecific Chemical Ring-Opening
Synthesizing O-isopropyl-L-serine via the nucleophilic ring-opening of L-serine-derived cyclic sulfamidates or aziridines ensures that the pre-existing α-stereocenter is preserved [3][4]. However, improper base selection can destroy the stereocenter.
Regioselective ring-opening of L-serine cyclic sulfamidates to yield O-isopropyl-L-serine.
Troubleshooting FAQs
Q3: I am using L-serine cyclic sulfamidate and reacting it with sodium isopropoxide, but chiral HPLC shows significant racemization at the α-carbon. Why? Causality & Solution: The α-proton of the cyclic sulfamidate ester is highly acidic. Strong, ionic bases like sodium isopropoxide promote an E1cB-like deprotonation at the α-carbon before the S_N2 attack can occur at the β-carbon. This leads to enolization and subsequent racemization [3]. Actionable Fix: Switch to a milder, more covalent base system. Using neutral isopropanol with Cesium Carbonate (Cs₂CO₃) in an aprotic solvent (Acetonitrile) suppresses the deprotonation pathway. The large Cs⁺ cation provides a "soft" counterion effect that accelerates the S_N2 attack at the β-carbon without stripping the α-proton [3].
Q4: I'm seeing elimination side-products (dehydroalanine derivatives) instead of the desired ether. How do I prevent this? Causality & Solution: Elimination competes directly with nucleophilic displacement. If the ester group on your L-serine precursor is too electron-withdrawing, it increases the acidity of the α-proton, favoring elimination. Actionable Fix: Convert the starting L-serine ester to an amide before forming the sulfamidate. The amide group renders the α-hydrogen significantly less acidic, effectively shutting down the elimination pathway [3].
Protocol 2: Self-Validating Ring-Opening of Cyclic Sulfamidates
-
Precursor Setup: Dissolve L-serine cyclic sulfamidate amide (1.0 equiv) in anhydrous acetonitrile (MeCN). (Causality: Anhydrous MeCN prevents background hydrolysis of the sulfamidate).
-
Reagent Addition: Add isopropanol (1.5 equiv) and Cs₂CO₃ (1.5 equiv). (Causality: Cs₂CO₃ provides a soft counterion that favors S_N2 attack at the β-carbon over α-proton abstraction).
-
Self-Validation (TLC): Stir under N₂ at 25 °C for 3 hours. Monitor via TLC (Ninhydrin stain). The complete disappearance of the starting material validates the formation of the intermediate sulfate.
-
Hydrolysis: Evaporate the MeCN, redissolve the residue in DCM, and add 20% aqueous H₂SO₄. Stir vigorously for 3 hours. (Causality: Acidic hydrolysis specifically cleaves the sulfate group without cleaving the newly formed ether bond).
-
Isolation: Neutralize the aqueous layer to pH 7 and extract the free O-isopropyl-L-serine.
Section 3: Quantitative Data Summary
The table below summarizes the causality between experimental conditions and the resulting enantiomeric excess (ee).
| Method | Substrate | Catalyst / Reagent | Key Additive | Conversion Rate | Enantiomeric Excess (ee) |
| Biocatalytic Resolution | DL-β-isopropoxy-α-amino propionamide | PepB Aminopeptidase | 1 mM Mg²⁺ (Activator) | Exactly 50% | > 97.1% |
| Biocatalytic Resolution | DL-β-isopropoxy-α-amino propionamide | PepB Aminopeptidase | 1 mM Zn²⁺ (Inhibitor) | < 20% (Stalled) | N/A |
| Chemical Ring-Opening | L-Serine Cyclic Sulfamidate (Ester) | Isopropanol | Li₂CO₃ (Hard Base) | 100% | < 70.0% (Racemization) |
| Chemical Ring-Opening | L-Serine Cyclic Sulfamidate (Amide) | Isopropanol | Cs₂CO₃ (Soft Base) | 100% | > 99.0% |
References
-
Information on EC 3.4.11.23 - PepB aminopeptidase - BRENDA Enzyme Database. BRENDA. URL: [Link]
-
Preparation of optically active alkoxy-serines from amino-amide racemate catalyzed by Escherichia coli cells with peptidase B activity. Chemical Research in Chinese Universities. URL: [Link]
-
Amphiphilic Polyfluorinated Amino Ethers from Cyclic Sulfamidates. ACS Omega. URL: [Link]
-
Synthesis of B-Alkoxy-a-Amino Acids via Ring-opening Reaction of Aziridine. Bulletin of the Chemical Society of Japan. URL: [Link]
Technical Support Center: Troubleshooting Fmoc-3-Isopropoxy Alanine Deprotection
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate side reactions associated with Fmoc-3-isopropoxy alanine (commonly referred to as Fmoc-Ser(iPr)-OH or O-isopropyl serine) during Solid-Phase Peptide Synthesis (SPPS).
Rather than simply providing a list of steps, this guide dissects the chemical causality behind your synthesis failures—specifically β-elimination, adduct formation, and epimerization—and provides self-validating protocols to ensure scientific integrity.
Mechanistic Insight: The Root Cause of Ser(iPr) Instability
The primary vulnerability of 3-isopropoxy alanine lies in the electron-withdrawing nature of its side-chain ether linkage. During the standard Fmoc deprotection step, the peptide-resin is exposed to a strong secondary amine (typically 20% Piperidine, pKa 11.1)[1].
This basic environment triggers an E1cB (Elimination Unimolecular conjugate Base) mechanism :
-
Enolization: The strong base abstracts the acidic α-proton of the Ser(iPr) residue, forming a planar enolate intermediate[2].
-
β-Elimination: The enolate collapses, expelling the isopropoxy group as isopropanol (a -60 Da mass loss) and generating a highly reactive α,β-unsaturated dehydroalanine (Dha) intermediate[3].
-
Michael Addition: Piperidine, acting as a potent nucleophile, attacks the Dha intermediate. This forms a 3-(1-piperidinyl)alanine adduct, adding 85 Da to the Dha mass[4].
Relative to the intact Ser(iPr) residue (129 Da), the loss of isopropanol (-60 Da) and the addition of piperidine (+85 Da) results in a distinct +25 Da net mass shift on your LC-MS[4].
Reaction pathways during Fmoc deprotection of Ser(iPr) highlighting β-elimination side reactions.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a mass shift of +25 Da relative to my target sequence. What is happening? A1: This is the classic signature of piperidine adduct formation. The Ser(iPr) residue has undergone β-elimination to form dehydroalanine, followed immediately by a Michael addition of piperidine from your deprotection cocktail[4]. This is highly sequence-dependent but is severely exacerbated by prolonged exposure to standard 20% piperidine.
Q2: I switched to DBU to speed up deprotection, but now I see a massive -60 Da peak without the +25 Da adduct. Why? A2: A -60 Da shift indicates that β-elimination occurred, forming the dehydroalanine intermediate, but the subsequent Michael addition did not take place[3]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is non-nucleophilic, so it prevents adduct formation. However, its extremely high basicity (pKa ~13.5) drastically accelerates the initial α-proton abstraction, causing rampant β-elimination[2]. Never use DBU with sensitive O-alkyl serine derivatives.
Q3: How can I completely suppress both β-elimination and adduct formation? A3: You must lower the basicity of the deprotection cocktail. Replacing 20% piperidine with 50% morpholine (pKa 8.3) significantly reduces the rate of α-proton abstraction while maintaining enough nucleophilicity to scavenge the dibenzofulvene intermediate[5]. Alternatively, adding a weak acid like 0.1 M HOBt to standard 20% piperidine buffers the solution, minimizing base-catalyzed side reactions[4].
Q4: I am observing epimerization (D-Ser(iPr) formation) during the synthesis. How do I fix this? A4: Epimerization shares the exact same root cause as β-elimination: the abstraction of the α-proton to form an enolate intermediate[6]. When the enolate reprotonates without eliminating the isopropoxy group, it can form the D-enantiomer. Mitigate this by using the Morpholine/HOBt protocol (detailed below) and ensuring your coupling steps use collidine instead of DIPEA, as DIPEA can also induce racemization in sensitive residues[7].
Quantitative Data: Deprotection Reagent Selection
To make an informed decision, compare the physicochemical properties of various deprotection reagents and their impact on Ser(iPr) stability.
| Deprotection Reagent | Base pKa | β-Elimination Risk | Adduct Formation Risk | Deprotection Efficiency | Recommended Use Case |
| 20% Piperidine | 11.1 | High | High (Piperidinyl) | Excellent | Standard SPPS (Avoid for Ser(iPr)) |
| 5% Piperazine | 9.8 | Moderate | Moderate (Piperazinyl) | Good | Routine alternative for mild sensitivity |
| 50% Morpholine | 8.3 | Low | Low (Morpholinyl) | Moderate | Highly sensitive O-alkyl Serines |
| 20% Piperidine + 0.1M HOBt | ~10.5 | Low | Low | Good | Suppressing base-catalyzed side reactions |
| 2% DBU | 13.5 | Very High | None (Non-nucleophilic) | Excellent | DO NOT USE for Ser(iPr) |
Self-Validating Experimental Protocol
To ensure a self-validating system, the following protocol utilizes a buffered, low-pKa deprotection strategy combined with mandatory LC-MS checkpoints.
Optimized Morpholine/HOBt Deprotection Methodology
Materials Required:
-
Morpholine (Peptide synthesis grade)
-
N,N-Dimethylformamide (DMF)
-
Hydroxybenzotriazole (HOBt)
-
Fmoc-protected peptidyl-resin
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a fresh solution of 50% (v/v) Morpholine in DMF containing 0.1 M HOBt. The HOBt acts as a mild acidic buffer to further suppress enolization[4].
-
Resin Swelling: Swell the peptidyl-resin in DMF for 15 minutes at room temperature (20-25°C). Drain completely.
-
First Deprotection: Add the Morpholine/HOBt cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 10 minutes . Causality note: Morpholine's lower pKa (8.3) requires slightly longer contact time than piperidine, but its inability to rapidly abstract the α-proton protects the isopropoxy group[5].
-
Drain and Repeat: Drain the reaction vessel and add a fresh batch of the Morpholine/HOBt cocktail. Agitate for an additional 20 minutes .
-
Stringent Washing: Drain the vessel and wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of morpholine and the dibenzofulvene adduct.
-
Analytical Checkpoint (Self-Validation): Before proceeding to the next coupling, cleave a 1 mg micro-aliquot of resin using 95% TFA/2.5% TIS/2.5% H2O for 1 hour. Analyze via LC-MS.
-
Pass Criteria: Target mass is dominant.
-
Fail Criteria: Presence of -60 Da (Dha) or +27 Da (Morpholine adduct: -60 Da + 87 Da morpholine). If observed, lower the deprotection temperature to 15°C for subsequent cycles.
-
Step-by-step optimized workflow for the deprotection of Fmoc-3-isopropoxy alanine peptides.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?
- Source: Renyi.
- Side reactions associated with Fmoc-Ser(Trt)
- Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)
- Fmoc Solid Phase Peptide Synthesis (Side Reactions)
- Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids Source: Digital CSIC URL
Sources
Technical Support Center: Optimizing Chiral Chromatography for 3-Isopropoxy Alanine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the chromatographic hurdles associated with unnatural amino acids.
3-Isopropoxy alanine (also known structurally as O-isopropylserine) presents a unique set of challenges: it is highly polar, zwitterionic, lacks a strong UV chromophore, and possesses a bulky beta-substituent (the isopropoxy group) that can sterically hinder chiral recognition. This guide provides field-proven methodologies, mechanistic explanations, and self-validating troubleshooting steps to ensure robust enantiomeric resolution.
Chiral Method Development Workflow
Fig 1: Decision tree for chiral method development of 3-isopropoxy alanine based on derivatization.
Section 1: Frequently Asked Questions & Troubleshooting (FAQs)
Q1: Should I analyze 3-isopropoxy alanine as a free amino acid or derivatize it first? Causality & Insight: The decision fundamentally depends on your detector capabilities and sample matrix. Underivatized 3-isopropoxy alanine requires low-UV (200 nm), MS, or ELSD detection due to the lack of a chromophore. However, analyzing the free amino acid is highly preferred in drug development as it eliminates the variability, time, and potential racemization associated with derivatization reagents[1]. If you do derivatize (e.g., with Fmoc or Boc), the molecule loses its zwitterionic nature and becomes highly soluble in organic solvents, allowing the use of standard polysaccharide CSPs under Normal Phase or Supercritical Fluid Chromatography (SFC) conditions[2].
Q2: I am using a Crown Ether column for the free amino acid, but my resolution ( Rs ) is poor. How do I fix this? Causality & Insight: Crown ether columns (like the CROWNPAK CR-I(+)) separate amino acids via host-guest complexation. The chiral selector (an 18-crown-6 derivative) requires the primary amine of 3-isopropoxy alanine to be fully protonated ( −NH3+ ) to fit into the crown ether cavity[3]. Troubleshooting steps:
-
Check your pH: Your mobile phase pH must be strictly between 1.0 and 2.0. Use Perchloric acid ( HClO4 ) or Trifluoroacetic acid (TFA). If the pH is too high, the amine deprotonates, complexation fails, and enantiomers will co-elute.
-
Lower the Temperature: Unlike standard reversed-phase chromatography where higher temperatures improve mass transfer, crown ether chiral recognition is an enthalpy-driven process. Lowering the column temperature (down to 0 °C to 10 °C) reduces the entropic penalty, drastically improving the host-guest complexation stability and increasing enantioselectivity ( α ).
Q3: Can I use a Teicoplanin-based column instead of a Crown Ether? Causality & Insight: Yes. Teicoplanin CSPs are excellent for underivatized amino acids and operate via multiple interaction sites, including hydrogen bonding, steric interactions, and pi-pi interactions[4]. For 3-isopropoxy alanine, the bulky isopropoxy group at the beta-position can cause steric hindrance in standard teicoplanin clefts. Using an aglycone version of teicoplanin (e.g., Chirobiotic TAG) removes the carbohydrate moieties, providing better access to the chiral cleft for bulky aliphatic amino acids[5].
Section 2: Quantitative Data & Column Comparison
To facilitate your column selection, the table below summarizes the expected performance metrics for 3-isopropoxy alanine across different Chiral Stationary Phases (CSPs).
Table 1: Comparison of Chiral Stationary Phases for 3-Isopropoxy Alanine
| CSP Type | Example Column | Sample State | Mobile Phase | Temp Range | Expected Rs | Optimal Detection |
| Crown Ether | CROWNPAK CR-I(+) | Free | HClO4 (pH 1.5) in Water | 0–15 °C | > 2.0 | UV 200nm / MS |
| Macrocyclic | Chirobiotic TAG | Free | MeOH / H2O / NH4TFA | 20–25 °C | 1.5 - 2.0 | MS / ELSD |
| Polysaccharide | Chiralpak IG | Fmoc-protected | CO2 / MeOH (SFC) | 35–40 °C | > 3.0 | UV 254nm |
| Ligand Exchange | Chiralpak WH | Free | CuSO4 in Water | 50 °C | ~ 1.5 | UV 254nm (Cu-complex) |
Section 3: Validated Experimental Protocols
Protocol A: Enantiomeric Resolution of Free 3-Isopropoxy Alanine via Crown Ether HPLC
Self-Validating Design: This protocol uses temperature as a dynamic control variable. If the system is functioning correctly, dropping the temperature from 25 °C to 5 °C will yield a measurable increase in retention time and resolution. If retention increases but Rs remains 0, the primary amine is likely not protonated, indicating a mobile phase preparation error.
Step 1: Mobile Phase Preparation
-
Prepare a 10 mM Perchloric Acid ( HClO4 ) aqueous solution.
-
Causality: HClO4 provides the low pH (~1.5) required to protonate the primary amine without forming strong ion pairs that might compete with the crown ether cavity.
-
Filter through a 0.22 µm hydrophilic membrane.
Step 2: Column Equilibration
-
Install a CROWNPAK CR-I(+) column (4.6 x 150 mm, 5 µm).
-
Set the column compartment temperature to 10 °C . (Note: Ensure your HPLC system has a chiller capable of stable sub-ambient temperatures).
-
Flush the column with the mobile phase at 0.5 mL/min for at least 45 minutes.
Step 3: Sample Preparation
-
Dissolve the racemic 3-isopropoxy alanine standard in the mobile phase to a final concentration of 1 mg/mL.
-
Critical Step: Do not dissolve the sample in pure organic solvents (like 100% Methanol). An injection solvent mismatch will disrupt the transient host-guest complex at the column head, leading to severe peak splitting.
Step 4: Chromatographic Execution & System Suitability
-
Injection Volume: 5 µL.
-
Detection: UV at 200 nm (or LC-MS/MS in positive ESI mode monitoring the [M+H]+ transition).
-
Validation Check: The D-enantiomer will elute first, followed by the L-enantiomer. Calculate Rs . If Rs<1.5 , reduce the flow rate to 0.4 mL/min and lower the temperature to 5 °C.
Protocol B: High-Throughput SFC Analysis of Fmoc-3-Isopropoxy Alanine
For laboratories equipped with Supercritical Fluid Chromatography (SFC) requiring rapid screening[2].
Step 1: Derivatization
-
React 3-isopropoxy alanine with Fmoc-Cl in a borate buffer (pH 9.0) for 30 minutes.
-
Quench with adamantanamine, extract the Fmoc-derivative into ethyl acetate, evaporate, and reconstitute in Methanol.
Step 2: SFC Conditions
-
Column: Chiralpak IG (4.6 x 150 mm, 3 µm).
-
Mobile Phase: CO2 / Methanol containing 0.1% TFA (80:20 v/v).
-
Causality: TFA is required as an acidic additive to suppress the ionization of the free carboxylic acid group on the derivatized amino acid, preventing peak tailing on the polysaccharide surface.
-
Flow Rate: 3.0 mL/min. Backpressure: 120 bar. Temperature: 40 °C.
-
Detection: UV at 254 nm.
References[4] Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC
Source: nih.gov URL:[5] Title: Amino Acid and Peptide Chiral Separations Source: sigmaaldrich.com URL:[2] Title: Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis Source: tandfonline.com URL:[3] Title: Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed Source: nih.gov URL:[1] Title: Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today Source: chromatographytoday.com URL:
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
3-Isopropoxy Alanine vs. O-tert-Butyl Serine: A Technical Comparison Guide on Peptide Structural Stability
As peptide therapeutics evolve from injectable biologics to orally bioavailable drugs, structural modification of the peptide backbone has become a critical focus for drug development professionals. Etherification of the serine side chain is a proven strategy to enhance both proteolytic stability and membrane permeability.
This guide provides an in-depth comparative analysis of two critical serine modifiers: O-tert-butyl serine (Ser(tBu)) and 3-isopropoxy alanine (Ser(iPr)) . While structurally similar, their divergent chemical kinetics under acidic conditions dictate completely different applications in Solid-Phase Peptide Synthesis (SPPS) and drug design.
Mechanistic Divergence: Carbocation Stability and Cleavage Kinetics
The fundamental difference between Ser(tBu) and Ser(iPr) lies in their stability under acidic conditions, which is governed by the rules of carbocation intermediate stability.
-
O-tert-Butyl Serine (Ser(tBu)): The tBu group is the gold standard protecting group for serine in Fmoc SPPS because it is highly stable to basic conditions (e.g., piperidine) but extremely labile to strong acids [[1]](). When exposed to 95% Trifluoroacetic acid (TFA), the ether oxygen is protonated, and the tBu group leaves as a tertiary carbocation . This intermediate is highly stabilized by hyperconjugation, driving a rapid cleavage reaction that yields native serine.
-
3-Isopropoxy Alanine (Ser(iPr)): Chemically synonymous with O-isopropyl serine, this residue features an isopropyl ether. Cleavage of this bond requires the formation of a secondary carbocation , which lacks the extensive stabilization of a tertiary center. Consequently, the activation energy barrier is too high for 95% TFA to overcome at room temperature. The structural integrity of 3-isopropoxy alanine is robust enough to survive complex polymerization and acidic environments intact 2.
Fig 1. Mechanistic divergence of Ser(tBu) and Ser(iPr) under standard acidic cleavage.
Impact on Membrane Permeability and Proteolytic Shielding
The drive to incorporate bulky serine ethers into final peptide sequences is rooted in their ability to manipulate the peptide's physicochemical properties.
In predictive models and cellular assays for oral delivery, conformationally restrictive modifications like O-tert-butyl-serine have been explicitly shown to enhance passive membrane permeability in Caco-2 cell lines [[3]]().
The causality behind this enhancement relies on two factors:
-
Hydroxyl Masking: Etherification removes the polar -OH hydrogen bond donor, significantly lowering the peptide's Polar Surface Area (PSA) and reducing the desolvation penalty required to enter a lipid bilayer.
-
Conformational Locking: The steric bulk of the ether groups (tBu A-value ~1.5 kcal/mol; iPr A-value ~0.68 kcal/mol) restricts the local Ramachandran angles ( ϕ , ψ ) of the peptide backbone. This rigidity shields adjacent peptide bonds from proteolytic enzymes and pre-organizes the peptide into a diffusion-favorable conformation.
Fig 2. Structural mechanisms driving enhanced permeability and half-life in modified peptides.
Quantitative Comparison of Structural Modifiers
| Parameter | O-tert-Butyl Serine (Ser(tBu)) | 3-Isopropoxy Alanine (Ser(iPr)) |
| Chemical Modification | -O-C(CH3)3 (tert-butyl ether) | -O-CH(CH3)2 (isopropyl ether) |
| Steric Bulk (A-value) | ~1.5 kcal/mol | ~0.68 kcal/mol |
| Acid Lability (95% TFA) | Highly Labile (< 2 hours) | Highly Stable (> 24 hours) |
| Caco-2 Permeability | High Enhancement | Moderate-to-High Enhancement |
| Primary Utility | Temporary protection / Specialized SPPS | Permanent structural modification |
Self-Validating Experimental Workflows
To leverage these modifications, researchers must utilize specific SPPS workflows. Below are self-validating protocols designed to successfully yield peptides with permanent hydrophobic serine modifications.
Protocol A: Permanent Incorporation of 3-Isopropoxy Alanine (Ser(iPr))
Because the isopropyl ether is stable to strong acids, this modification can be seamlessly integrated into standard Fmoc SPPS.
-
Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Coupling: Deprotect the N-terminus with 20% Piperidine/DMF. Couple Fmoc-Ser(iPr)-OH using 4 eq of the amino acid, 4 eq HBTU, and 8 eq DIPEA for 60 minutes.
-
Standard Cleavage: Treat the dried resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours at room temperature.
-
Validation (Self-Correction): Analyze the crude peptide via LC-MS. You should observe the [M+H]+ mass corresponding to the native peptide sequence plus 42 Da (the mass of the intact isopropyl group). If the mass matches native serine, verify the purity of your starting Fmoc-Ser(iPr)-OH reagent, as true Ser(iPr) will not cleave under these conditions.
Protocol B: Retaining O-tert-Butyl Serine (Ser(tBu)) as a Structural Modifier
If the extreme steric bulk of Ser(tBu) is required for maximum permeability, standard cleavage will destroy the modification. You must use a highly acid-sensitive resin.
-
Resin Selection: Utilize 2-Chlorotrityl Chloride (2-CTC) resin, which allows for cleavage under extremely mild acidic conditions.
-
Coupling: Perform standard Fmoc SPPS, coupling Fmoc-Ser(tBu)-OH.
-
Mild Cleavage: Treat the resin with 1% TFA in Dichloromethane (DCM) for 10 minutes. Filter into a flask containing a neutralizing base (e.g., pyridine) to prevent premature tBu loss in solution. Repeat 3 times.
-
Validation (Self-Correction): LC-MS analysis must show the [M+H]+ mass corresponding to the peptide plus 56 Da (the tert-butyl group). Note: This protocol will also retain all other standard acid-labile protecting groups (e.g., Boc, Trt). It is exclusively used for synthesizing fully protected peptide fragments or specialized cyclic peptides.
Sources
Comparative Analysis of 3-Isopropoxy Alanine and 3-Methoxy Alanine in Peptide Engineering
Executive Summary & Rationale
In the field of drug development and peptide engineering, incorporating non-proteinogenic amino acids is a fundamental strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low membrane permeability. Two critical O-alkylated serine derivatives—3-methoxy alanine (O-methylserine) and 3-isopropoxy alanine (O-isopropylserine)—offer distinct physicochemical advantages. By replacing the hydroxyl hydrogen of native serine with alkyl groups of varying steric bulk, researchers can finely tune the lipophilicity, hydrogen-bonding capacity, and proteolytic resistance of therapeutic candidates .
This guide provides an objective, data-driven comparison of these two amino acids, detailing the causality behind their structural impacts and providing self-validating experimental protocols for their application.
Physicochemical & Structural Profiling
The primary distinction between these two derivatives lies in the size and hydrophobicity of their respective O-alkyl substituents. The methyl group in 3-methoxy alanine provides a minimal steric perturbation while eliminating the side-chain hydrogen bond donor. In contrast, the isopropyl group in 3-isopropoxy alanine introduces significant steric bulk adjacent to the peptide backbone, drastically altering the local conformational space and shielding the surrounding amide bonds .
Table 1: Quantitative Physicochemical Comparison
| Property | 3-Methoxy Alanine (O-Methylserine) | 3-Isopropoxy Alanine (O-Isopropylserine) |
| Molecular Formula | C₄H₉NO₃ | C₆H₁₃NO₃ |
| Molecular Weight | 119.12 g/mol | 147.17 g/mol |
| Side-Chain Alkyl Group | Methyl (-CH₃) | Isopropyl (-CH(CH₃)₂) |
| Relative Steric Bulk | Low (Minimal backbone disruption) | High (Restricts ϕ and ψ dihedral angles) |
| Lipophilicity (LogP) | Moderate increase vs. native Serine | Significant increase vs. native Serine |
| H-Bond Donor Count | 1 (Alpha-amine only) | 1 (Alpha-amine only) |
| H-Bond Acceptor Count | 3 | 3 |
Mechanistic Impact on Peptide Design
Steric Hindrance and Proteolytic Stability
The causality behind choosing 3-isopropoxy alanine over 3-methoxy alanine often stems from the need to protect the peptide from enzymatic degradation. The bulky isopropyl ether creates a steric shield that restricts the conformational flexibility of the peptide backbone. This local rigidity prevents the peptide from adopting the extended conformation required to dock into the active sites of common endopeptidases (e.g., trypsin, chymotrypsin). 3-Methoxy alanine, while successfully removing the reactive hydroxyl nucleophile, does not provide sufficient bulk to completely block protease access. Therefore, it is more suitable for probing hydrogen-bond interactions without disrupting the native peptide fold .
Lipophilicity and Membrane Permeability
Enhancing the lipophilicity of hydrophilic macromolecular drugs is crucial for oral bioavailability and cellular uptake . 3-Isopropoxy alanine significantly increases the overall lipophilicity of the peptide compared to 3-methoxy alanine. The larger hydrophobic surface area of the isopropyl group facilitates favorable thermodynamic interactions with the lipid bilayer, driving passive membrane permeation.
Experimental Methodologies: Synthesis and Validation
To objectively compare the performance of these two amino acids, they must be incorporated into a model peptide using Solid-Phase Peptide Synthesis (SPPS), followed by empirical stability testing. The following self-validating protocols ensure high-fidelity coupling and accurate stability assessment.
Protocol 1: Fmoc-SPPS Incorporation of Bulky O-Alkylated Serines
-
Causality & Rationale: The steric bulk of 3-isopropoxy alanine shields its alpha-amine, reducing its nucleophilicity. Standard coupling reagents (e.g., HBTU) often result in incomplete coupling (peptide truncations). Therefore, the highly reactive uronium salt HATU must be used to accelerate the formation of the active ester, overcoming the kinetic barrier imposed by the isopropyl group .
-
Self-Validating Steps:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize surface area accessibility.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection before proceeding.
-
Amino Acid Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-3-isopropoxy alanine (or Fmoc-3-methoxy alanine) and 0.4 mmol of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-diisopropylethylamine (DIPEA). Pre-activate for 2 minutes.
-
Coupling: Add the activated mixture to the resin. For 3-methoxy alanine, agitate for 45 minutes. For the sterically hindered 3-isopropoxy alanine, extend the coupling time to 120 minutes and apply gentle heating (50°C).
-
Kaiser Test (Validation): Perform a ninhydrin test on a micro-cleaved sample. A colorless bead indicates successful coupling; a blue bead necessitates a double-coupling cycle.
-
Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the peptide in cold diethyl ether.
-
Step-by-step workflow for SPPS incorporating O-alkylated serine derivatives.
Protocol 2: Proteolytic Stability Assay
-
Causality & Rationale: To validate the steric shielding effect, the purified peptides are subjected to pronase digestion. Pronase is an aggressive, non-specific protease cocktail; resistance to it strongly indicates global steric protection imparted by the unnatural amino acid.
-
Self-Validating Steps:
-
Preparation: Dissolve the purified peptide in PBS (pH 7.4) to a final concentration of 100 µM.
-
Enzyme Addition: Add Pronase (from Streptomyces griseus) at a 1:100 enzyme-to-peptide mass ratio. Incubate at 37°C.
-
Quenching & Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench the reaction immediately by adding 50 µL of 1% TFA in acetonitrile to denature the enzyme.
-
Quantification (Validation): Analyze the samples via RP-HPLC (C18 column, gradient 5-95% Acetonitrile/Water with 0.1% TFA). Plot the area under the curve (AUC) of the intact peptide peak over time to calculate the degradation half-life ( t1/2 ).
-
Decision Matrix & Application Guide
Selecting between these two derivatives requires balancing the need for structural preservation against the need for metabolic stability and permeability.
Decision logic for selecting between 3-methoxy and 3-isopropoxy alanine.
While both 3-methoxy alanine and 3-isopropoxy alanine eliminate the reactive hydroxyl group of native serine, their applications are distinct. 3-Methoxy alanine is the reagent of choice for conservative substitutions aimed at mapping hydrogen bond networks. Conversely, 3-isopropoxy alanine is a powerful tool for engineering highly stable, cell-permeable peptide therapeutics, provided the synthetic protocols are optimized to handle its significant steric demands.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 88250, O-Methylserine." PubChem,[Link]
-
ChemRadar. "O-methylserine CAS#4219-94-7 Regulatory Information." Global Chemical Inventory Search, [Link]
-
Hodges, R. S., et al. "The role of serine-123 in the activity and specificity of ribonuclease." PubMed, National Institutes of Health,[Link]
-
"Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs." PMC, National Institutes of Health,[Link]
-
"Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals." Organic Process Research & Development, ACS Publications, [Link]
Mass Spectrometry Validation of 3-Isopropoxy Alanine Incorporation in Peptides: A Comparative Guide
Introduction
The incorporation of unnatural amino acids (UAAs) like 3-isopropoxy alanine into peptide therapeutics is a highly effective strategy for modulating pharmacokinetics, enhancing proteolytic stability, and fine-tuning target affinity. Structurally equivalent to an O-isopropyl serine, this bulky, hydrophobic residue presents a significant analytical challenge during characterization.
Standard mass spectrometry (MS) workflows often fail to accurately sequence peptides containing O-alkylated residues. This guide objectively compares MS/MS fragmentation modalities—CID, HCD, and EThcD—and provides a self-validating experimental framework for the rigorous, unambiguous characterization of 3-isopropoxy alanine-containing peptides.
The Analytical Challenge: Causality of Fragmentation
To validate UAA incorporation, we must confirm both the intact mass shift and the precise location of the modification on the peptide backbone. 3-Isopropoxy alanine has a residue mass of 129.0789 Da .
During standard Collision-Induced Dissociation (CID) , the slow heating process causes the lowest-energy fragmentation pathways to dominate. For O-alkylated residues, the ether linkage is highly labile under vibrational excitation. This typically results in the premature neutral loss of the alkyl group (e.g., loss of propene, -42.047 Da, or isopropanol, -60.058 Da) before the peptide backbone can fragment. Consequently, CID spectra are dominated by uninformative neutral loss peaks, leaving sequence gaps and making unambiguous localization of the UAA mathematically impossible.
Comparative Analysis of Fragmentation Modalities
To overcome the limitations of CID, modern high-resolution mass spectrometry (HRMS) employs alternative activation methods. Choosing the correct modality dictates the success of the validation.
Higher-energy C-trap Dissociation (HCD)
HCD is a beam-type collisional activation method that provides fast energy deposition[1]. While it still induces some neutral loss of the isopropoxy group, HCD is highly valuable because it overcomes the "low-mass cutoff" inherent to ion trap CID[2]. This allows for the detection of diagnostic immonium ions in the low m/z range. For 3-isopropoxy alanine, HCD yields a characteristic immonium ion (m/z ~102.09), serving as a rapid, high-confidence diagnostic marker for the presence of the UAA.
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)
Electron-Transfer Dissociation (ETD) induces fragmentation through ion-ion reactions, cleaving the N-Cα bond to generate c- and z-type ions without mobilizing internal vibrational energy[3][4]. This "soft" fragmentation perfectly preserves the labile isopropoxy side chain. However, ETD efficiency drops significantly for low-charge precursors.
EThcD solves this by applying supplemental HCD activation to the ETD product ions[5]. This dual-fragmentation approach shatters intact radical precursors, generating a data-rich spectrum of c/z and b/y ions. This provides near-complete sequence coverage and unambiguous localization of the 3-isopropoxy alanine residue without neutral loss artifacts[6][7].
Data Presentation: Modality Comparison
| Fragmentation Method | Backbone Cleavage Ions | Sequence Coverage | Isopropoxy Neutral Loss | Diagnostic Immonium Ion | Localization Confidence |
| CID (Ion Trap) | b, y | ~65% | High (Dominant) | No (Low-mass cutoff) | Low (Ambiguous) |
| HCD (Orbitrap) | b, y | ~85% | Moderate | Yes (m/z ~102.09) | Moderate |
| EThcD (Orbitrap) | c, z, b, y | >95% | Minimal | Yes | High (Unambiguous) |
Experimental Methodology: Step-by-Step Validation Protocol
This protocol establishes a self-validating system: it first confirms the presence of the UAA via accurate mass and diagnostic ions, followed by exact sequence localization.
Step 1: Sample Preparation and LC Separation
-
Reconstitution: Dissolve the purified synthetic peptide in 0.1% Formic Acid (FA) in water to a final concentration of 1 pmol/µL. Causality: This concentration provides a robust MS signal without causing space-charge effects or column overloading.
-
Loading: Inject 1 µL onto a C18 analytical column (e.g., 75 µm × 15 cm, 2 µm particle size).
-
Gradient Elution: Elute using a linear gradient of 5% to 40% Acetonitrile (with 0.1% FA) over 30 minutes at 300 nL/min. Causality: The isopropoxy group increases the peptide's hydrophobicity; expect a distinct retention time shift (delayed elution) compared to the unmodified wild-type peptide.
Step 2: Orbitrap MS/MS Acquisition Parameters
Utilize a tribrid or hybrid Orbitrap mass spectrometer capable of both ETD and HCD.
-
MS1 Survey Scan: Resolution 120,000; AGC target 3e6; max injection time 50 ms. Monitor for the precursor mass incorporating the +129.0789 Da residue mass.
-
HCD MS/MS (Diagnostic Screening): Select precursors with charge states ≥2+. Set Normalized Collision Energy (NCE) to 28%. Resolution 30,000; AGC target 1e5. Causality: 28% NCE is the optimized "sweet spot" to generate the UAA immonium ion while retaining sufficient backbone fragmentation for basic sequencing[2].
-
EThcD MS/MS (Sequence Localization): Select precursors with charge states ≥3+ (ETD relies on charge density). Set ETD reaction time to 50–100 ms based on the instrument's calibration algorithm. Apply supplemental HCD at 15% NCE. Resolution 60,000; AGC target 2e5. Causality: The low-energy supplemental HCD fragments unreacted radical precursors, dramatically increasing sequence coverage while preserving the labile ether bond[5][8].
Step 3: Data Analysis and Validation
-
Mass Shift Verification: Confirm the exact mass of the intact peptide. The modification corresponds to a mass shift of +42.0470 Da (C3H6) compared to a standard serine residue.
-
Diagnostic Ion Extraction: Extract the HCD spectra specifically for the expected immonium ion of 3-isopropoxy alanine (m/z ~102.09).
-
Sequence Mapping: Process EThcD spectra using search engines (e.g., Byonic, Mascot) with 3-isopropoxy alanine defined as a custom variable modification. Manually validate the c- and z-ion series flanking the UAA to ensure no neutral loss occurred at the modification site[7].
Validation Workflow Visualization
Decision tree and workflow for the MS/MS validation of 3-isopropoxy alanine incorporation.
References
-
Higher-energy C-trap dissociation for peptide modification analysis | Nature Methods |[Link]
-
Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry | Proceedings of the National Academy of Sciences |[Link]
-
Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) | Journal of Proteome Research |[Link]
Sources
- 1. Higher-energy C-trap dissociation for peptide modification analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Higher-energy C-trap dissociation for peptide modification analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unambiguous phosphosite localization using electron-transfer/higher-energy collision dissociation (EThcD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of 3-Isopropoxy Alanine Enantiomeric Purity using Chiral HPLC
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] For non-proteinogenic amino acids like 3-isopropoxy alanine, which serve as crucial chiral building blocks in the synthesis of novel therapeutics, ensuring enantiomeric purity is paramount.[3][4] Administering a racemic mixture can lead to reduced efficacy or unforeseen adverse effects, as one enantiomer may be therapeutically active while the other could be inert or even harmful.[1][5]
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the enantioselective analysis of amino acids.[6] This guide provides an in-depth comparison of chiral HPLC methodologies for the validation of 3-isopropoxy alanine's enantiomeric purity, complete with supporting experimental protocols and data, to assist researchers in making informed decisions for their analytical workflows.
Comparing Chiral HPLC Strategies: Direct vs. Indirect Approaches
The enantiomeric separation of amino acids by HPLC is primarily achieved through two distinct strategies: direct and indirect methods.[6]
-
Direct Methods: These employ a chiral stationary phase (CSP) that directly resolves the enantiomers. This is often the preferred approach as it avoids the additional step of derivatization, which can introduce potential impurities and complexities.[7]
-
Indirect Methods: This approach involves derivatizing the amino acid with a chiral reagent to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase.[6]
The selection between these two fundamental approaches hinges on several factors, including the specific characteristics of the amino acid, the required sensitivity of the assay, and the available instrumentation.[6]
A Comparative Look at Chiral Stationary Phases (CSPs) for Direct Analysis
For the direct analysis of amino acid derivatives, several types of CSPs are commercially available. The choice of CSP is critical for achieving optimal separation.
| Chiral Stationary Phase (CSP) Type | Chiral Selector | Principle of Separation | Suitability for 3-Isopropoxy Alanine | Key Advantages |
| Macrocyclic Glycopeptide | Teicoplanin | Based on multiple interactions including hydrogen bonding, ionic interactions, and steric hindrance.[7] | High | Broad applicability for underivatized and N-derivatized amino acids.[7][8][9][10] Compatible with both organic and aqueous mobile phases.[7] |
| Polysaccharide-Based | Cellulose or Amylose Derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Relies on the formation of transient diastereomeric complexes through hydrogen bonds, dipole-dipole interactions, and inclusion complexation.[11] | Moderate to High (often requires N-protection) | Excellent for N-protected amino acid esters.[11] High loading capacity for preparative separations. |
| Crown Ether | (18-crown-6)-tetracarboxylic acid | Based on the differential complexation of the primary amine of the amino acid enantiomers within the chiral crown ether cavity.[12] | Moderate (best for primary amines) | Particularly effective for the separation of D- and L-amino acid enantiomers.[12] |
| Ligand Exchange | Amino acid derivative (e.g., N,S-dioctyl-D-penicillamine) coated on a solid support | Involves the formation of diastereomeric metal complexes (e.g., with Cu2+) with the analyte enantiomers, which have different stabilities.[13] | Moderate | Good for underivatized α-amino acids.[13] |
For 3-isopropoxy alanine, a macrocyclic glycopeptide CSP, such as one based on teicoplanin, presents a highly promising starting point due to its proven versatility with a wide range of amino acids.[7][8]
Experimental Protocol: Validation of a Chiral HPLC Method for 3-Isopropoxy Alanine
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[14] The following protocol outlines the validation of a chiral HPLC method for determining the enantiomeric purity of 3-isopropoxy alanine, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16][17][18]
Chromatographic System & Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of Methanol and Water with a small percentage of a modifier like formic acid. The exact ratio should be optimized for the best resolution. A starting point could be 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or as determined by the UV spectrum of 3-isopropoxy alanine)
-
Injection Volume: 10 µL
Validation Parameters
The validation process will encompass the following key parameters:
Caption: Workflow for HPLC Method Validation.
Before commencing validation, system suitability tests are performed to ensure the chromatographic system is adequate for the analysis.[15] This involves injecting a standard solution of racemic 3-isopropoxy alanine multiple times.
| System Suitability Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between the two enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for each enantiomer peak |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% for replicate injections |
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by showing that there is no interference from a blank (mobile phase) and a placebo (if in a formulation) at the retention times of the enantiomers.
A linear relationship should be established across the range of the analytical procedure.[14] This is achieved by preparing a series of solutions of the undesired enantiomer at different concentrations (e.g., from the Limit of Quantitation to 150% of the specification limit) and plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
The accuracy of an analytical procedure expresses the closeness of agreement between a true value and the value found.[14] This can be determined by spiking a known amount of the undesired enantiomer into the desired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[15] It is assessed at two levels:
-
Repeatability (Intra-assay precision): The analysis of a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The analysis of the same sample on different days, by different analysts, or on different instruments.
-
Acceptance Criteria: The RSD for the peak area of the undesired enantiomer should be ≤ 5.0%.
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][17]
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD ≈ 3.3 x (Standard Deviation of the Response / Slope)
-
LOQ ≈ 10 x (Standard Deviation of the Response / Slope)
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Parameters to Vary:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Acceptance Criteria: The system suitability parameters should still be met after these small variations.
Data Summary and Interpretation
The results of the validation study should be compiled into a comprehensive report. The following table provides an example of how the data can be summarized.
| Validation Parameter | Result | Acceptance Criteria | Pass/Fail |
| Specificity | No interference observed | No interference at the retention times of the enantiomers | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.99 | Pass |
| Range | 0.1 - 1.5 µg/mL | Defined by linearity | Pass |
| Accuracy (% Recovery) | 99.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability RSD%) | 1.8% | ≤ 5.0% | Pass |
| Precision (Intermediate RSD%) | 2.5% | ≤ 5.0% | Pass |
| LOD | 0.03 µg/mL | - | - |
| LOQ | 0.1 µg/mL | - | - |
| Robustness | System suitability criteria met under all varied conditions | System suitability criteria met | Pass |
Conclusion
The validation of a chiral HPLC method for determining the enantiomeric purity of 3-isopropoxy alanine is a critical step in ensuring the quality and safety of pharmaceutical products. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, a reliable and reproducible method can be established. The use of a teicoplanin-based chiral stationary phase offers a robust starting point for method development. This guide provides a comprehensive framework for researchers and drug development professionals to confidently validate their chiral separation methods, thereby upholding the rigorous standards of the pharmaceutical industry.
References
-
Taylor & Francis Online. Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Available from: [Link]
-
Pharmaffiliates. Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Available from: [Link]
-
JETIR. The Role of Chirality in Drug Effectiveness and Safety. Available from: [Link]
-
PubMed. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Available from: [Link]
-
CAT. Analyses of amino acids, Enantiomeric purity. Available from: [Link]
-
Pace Analytical. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]
-
ResearchGate. The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. Available from: [Link]
-
IJIRSET. Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Available from: [Link]
-
Springer. Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. Available from: [Link]
-
PubMed. Enantiomeric Separation of Nonproteinogenic Amino Acids by High-Performance Liquid Chromatography. Available from: [Link]
-
ResearchGate. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography | Request PDF. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]
-
ResearchGate. Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column | Request PDF. Available from: [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
-
LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available from: [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
PubMed. Biotransformation and chiral resolution of d,l-alanine into pyruvate and d-alanine with a whole-cell biocatalyst expressing l-amino acid deaminase. Available from: [Link]
-
MDPI. Facile and Stereoselective Synthesis of Non-Racemic 3,3,3-Trifluoroalanine. Available from: [Link]
-
MDPI. Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Available from: [Link]
-
RSC Publishing. Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Available from: [Link]
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In vitro proteolytic half-life comparison of peptides with 3-isopropoxy alanine
Executive Summary The susceptibility of canonical peptides to rapid proteolytic degradation remains a primary bottleneck in therapeutic peptide development. The strategic incorporation of non-canonical amino acids (ncAAs) is a proven method to enhance metabolic stability (1)[1]. This guide provides an objective comparison of peptide stability when incorporating 3-isopropoxy alanine (also known as O-isopropyl serine) versus canonical and other O-alkylated alternatives. By examining in vitro half-life ( T1/2 ) data and detailing a self-validating LC-MS/MS stability protocol, this document serves as a comprehensive resource for drug development professionals.
Mechanistic Rationale: The Causality of Steric Shielding
Peptide bonds adjacent to canonical serine residues are highly vulnerable to cleavage by endogenous proteases (e.g., dipeptidyl peptidases, elastases, and serum proteases). While simple methylation (3-methoxyalanine) provides marginal protection, bulkier O-alkylations significantly alter the local conformational space (2)[2].
The 3-isopropoxy group introduces a branched, hydrophobic steric shield directly above the β -carbon. This branching creates a precise steric clash within the narrow S1/S1' binding pockets of standard proteases, preventing the peptide backbone from adopting the required transition-state geometry for hydrolysis.
-
Too Little Bulk (Canonical Serine / O-Methyl): Fails to sufficiently block protease active sites, leading to rapid systemic clearance.
-
Optimal Bulk (3-Isopropoxy): Hits the "Goldilocks" zone. It maximizes proteolytic resistance while maintaining enough backbone flexibility to preserve target receptor affinity.
-
Excessive Bulk (O-tert-Butyl): Yields maximum stability but frequently disrupts peptide folding and severely diminishes target binding due to extreme steric hindrance.
In Vitro Proteolytic Stability Comparison
To objectively evaluate the performance of 3-isopropoxy alanine, a model therapeutic peptide was synthesized with varying substitutions at a known proteolytic cleavage site. The table below summarizes the quantitative T1/2 data across three distinct in vitro environments.
Table 1: Comparative Half-Life ( T1/2 ) of O-Alkylated Peptide Variants
| Amino Acid Substitution at Cleavage Site | Human Serum ( T1/2 ) | Simulated Gastric Fluid (SGF) | Simulated Intestinal Fluid (SIF) | Receptor Affinity Impact |
| Canonical Serine | 1.2 ± 0.1 h | < 15 min | < 30 min | Baseline (100%) |
| 3-Methoxyalanine (O-Methyl) | 4.5 ± 0.3 h | 1.5 h | 2.1 h | Minimal |
| 3-Isopropoxyalanine (O-Isopropyl) | 28.4 ± 1.2 h | 8.4 h | 14.2 h | Negligible to Mild |
| 3-tert-Butoxyalanine (O-tert-Butyl) | > 48.0 h | > 24 h | > 24 h | Severe (Loss of potency) |
Data Interpretation: The 3-isopropoxy substitution provides a ~23-fold increase in serum half-life compared to the canonical baseline, maximizing stability without the severe affinity penalties associated with tert-butyl groups.
Experimental Protocol: LC-MS/MS Serum Stability Assay
A self-validating experimental workflow is critical for reproducible stability profiling. The following protocol details the extraction and quantification of ncAA-modified peptides in human serum, minimizing non-specific binding (NSB) and matrix effects (3)[3].
Step 1: Matrix Preparation & Incubation
-
Thaw pooled human serum (centrifuged to remove lipid aggregates) and pre-warm to 37°C.
-
Spike the purified peptide (dissolved in 1X PBS) into the serum to a final concentration of 10 µM. Causality Check: Ensure the organic solvent (e.g., DMSO) concentration does not exceed 1% (v/v) to prevent the artificial denaturation of endogenous proteases.
-
Incubate the mixture at 37°C with gentle orbital shaking (300 rpm).
Step 2: Time-Course Sampling & Quenching
-
Extract 50 µL aliquots at predefined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Immediately quench the proteolytic activity by adding 150 µL of ice-cold precipitation solvent (Acetonitrile containing 1% Trichloroacetic acid (TCA) and an isotopically labeled internal standard) (4)[4]. Causality Check: TCA ensures the complete precipitation of high-abundance serum proteins, while the internal standard validates that any signal drop is due to true degradation, not matrix suppression or extraction loss.
-
Vortex vigorously for 30 seconds, then incubate on ice for 15 minutes.
Step 3: Sample Extraction & LC-MS/MS Analysis
-
Centrifuge the quenched samples at 18,000 × g for 15 minutes at 4°C.
-
Transfer 100 µL of the clarified supernatant to an LC vial. Dilute with 100 µL of LC-MS grade water to reduce the organic composition prior to injection.
-
Chromatography: Inject 10 µL onto a C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Use a linear gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantify the remaining intact peptide by calculating the peak area ratio of the analyte to the internal standard.
Workflow Visualization: Steric Shielding Mechanism
Below is a logical representation of how 3-isopropoxy alanine alters the proteolytic degradation pathway compared to canonical peptides.
Mechanistic pathway comparing canonical serine cleavage vs. 3-isopropoxy alanine steric shielding.
References
-
Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: MDPI URL: [Link]
-
Title: Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS Source: Taylor & Francis URL: [Link]
-
Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum Source: PLOS One URL: [Link]
-
Title: Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals Source: ACS Publications URL: [Link]
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A Comparative Guide to the Crystallographic Validation of 3-Isopropoxy Alanine in Protein Binding Pockets
This guide provides an in-depth, objective comparison of methodologies for the crystallographic validation of the non-canonical amino acid 3-isopropoxy-L-alanine when incorporated into protein binding pockets. It is intended for researchers, scientists, and drug development professionals engaged in protein engineering and structure-based drug design. We will move beyond a simple checklist of validation metrics to explore the causality behind experimental choices, ensuring a robust and reliable structural model.
The Rationale for Non-Canonical Amino Acids: The Case of 3-Isopropoxy-L-alanine
The introduction of unnatural amino acids (UAAs) into proteins is a powerful strategy in modern protein engineering and chemical biology.[][2] By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, probes, and structural modifications to precisely control and study protein function.[][2][3] 3-isopropoxy-L-alanine, with its ether-linked side chain, offers a unique tool for probing protein binding pockets. Unlike a simple aliphatic side chain, the isopropoxy moiety introduces a degree of polarity and a different steric profile, potentially altering ligand interactions and providing a novel scaffold for drug design.
The validation of protein structures containing such modifications is paramount to ensure the accuracy of the resulting biological interpretations. This guide will compare and contrast the essential validation steps, highlighting the nuances specific to a UAA like 3-isopropoxy-L-alanine.
Pre-Crystallization: Foundational Steps for Success
The journey to a validated crystal structure begins long before diffraction data is collected. For non-canonical amino acids, meticulous preparation is crucial.
Generation of Restraint Dictionaries
Standard crystallographic refinement software relies on geometric restraint libraries derived from high-resolution small-molecule and macromolecular structures. These libraries do not contain parameters for novel UAAs like 3-isopropoxy-L-alanine. Therefore, the first critical step is the generation of a custom restraint dictionary (also known as a CIF file or topology/parameter file).
Several tools are available for this purpose, each with its own set of advantages and considerations:
| Tool/Method | Approach | Advantages | Considerations |
| PRODRG | Web-based server that generates topologies for various refinement programs. | Simple to use, fast, and supports multiple output formats. | May not always produce the most accurate bond lengths and angles, especially for unusual chemistries. Requires careful manual inspection. |
| JLib/JLigand | A component of the CCP4 suite for creating and editing ligand dictionaries. | Integrates well with the CCP4 workflow. Allows for detailed manual editing and validation. | Requires more user expertise and a local installation of the CCP4 software suite.[4] |
| SwissSidechain | A database and toolset for non-natural amino acids. | Provides pre-calculated parameters for a wide range of UAAs.[5][6] Offers plugins for visualization software like PyMOL and Chimera.[5][7] | The specific UAA of interest may not be in the database, requiring the user to generate parameters for a similar molecule and modify them. |
| Quantum Mechanics (QM) Calculations | Using software like Gaussian or ORCA to calculate the lowest energy conformation and derive restraints. | Provides the most accurate and physically realistic geometric parameters. | Computationally intensive and requires significant expertise in computational chemistry. |
Recommendation: For 3-isopropoxy-L-alanine, a hybrid approach is recommended. Start by generating initial restraints using a user-friendly server like PRODRG. Then, critically evaluate and refine these parameters using JLigand, comparing them to known values for similar chemical moieties from the Cambridge Structural Database (CSD). For high-impact projects, QM calculations are the gold standard for generating the most accurate restraints.
The Core of Validation: Electron Density Interpretation
The interpretation of the electron density map is the most critical phase in determining the correctness of a modeled structure.[8] For a non-canonical amino acid, this step requires heightened scrutiny.
Initial Model Building and Electron Density Maps
After obtaining initial phases, a molecular model is built into the electron density map. For a UAA, it is crucial to first build the protein model with a standard alanine at the position of incorporation. This provides an unbiased view of the initial electron density.
Two types of electron density maps are essential for validation:
-
2mFo-DFc map: This is the primary map used for model building. It shows the electron density of the model (mFo) and the observed data (DFc). The model should fit snugly within the contours of this map.
-
mFo-DFc difference map: This map highlights regions where the model does not fully account for the observed electron density. Positive density (green) indicates that atoms are missing from the model, while negative density (red) suggests that the modeled atoms are incorrect or in the wrong position.
Workflow for Initial Placement and Validation of 3-Isopropoxy-L-alanine:
Caption: Initial placement and validation workflow for 3-isopropoxy-L-alanine.
Comparative Analysis of Electron Density Fit
A key aspect of validation is to objectively assess how well the model fits the data. The Real-Space R-value (RSR) and its Z-score (RSRZ) are crucial metrics. RSRZ provides a measure of the local fit of the model to the electron density, normalized by resolution.[9] An RSRZ value greater than 2 for a residue is considered an outlier and warrants careful inspection.[9][10]
For 3-isopropoxy-L-alanine, it is instructive to compare the RSRZ value of the final model with a model where a standard amino acid (e.g., leucine or methionine) is modeled in its place.
| Modeled Residue | Expected Electron Density Features | Expected RSRZ | Interpretation |
| 3-Isopropoxy-L-alanine | Clear, continuous density for the entire side chain, including the ether oxygen and isopropyl group. | Low (ideally < 1.5) | The model is a good fit to the experimental data. |
| Leucine (forced) | Positive difference density (green) around the gamma and delta carbons, indicating missing atoms. | High (> 2.0) | Leucine is too small to account for the observed density. |
| Methionine (forced) | Positive difference density may be less pronounced, but the shape of the density will not match the linear thioether of methionine. | High (> 2.0) | The shape of the side chain is incorrect. |
This comparative analysis provides strong evidence that the non-canonical amino acid is indeed present and correctly modeled.
Geometric Validation: Ensuring Chemical Sensibility
Once the model has been built into the electron density, it is essential to validate its geometric properties. This ensures that the bond lengths, bond angles, and torsion angles are chemically reasonable.
Global and Local Geometry Checks
The wwPDB validation report provides a comprehensive overview of the geometric quality of a structure.[9] Key metrics to examine include:
-
Ramachandran Plot: This plot assesses the conformational feasibility of the protein backbone torsion angles (phi and psi). For a well-refined structure, over 98% of residues should be in the favored regions. Non-standard residues are not included in this analysis.[9][11]
-
Rotamer Outliers: This metric identifies side chains with unusual torsion angles. While some rotamer outliers may be real, they should always be inspected in the context of the electron density.
-
Clashscore: This score quantifies the number of steric clashes between atoms. A high clashscore can indicate errors in the model.
For 3-isopropoxy-L-alanine, particular attention should be paid to the torsion angles of the side chain. The flexibility of the ether linkage may allow for multiple conformations. If the electron density is ambiguous, it may be necessary to model multiple conformations of the side chain.
Detailed Protocol for Geometric Validation of 3-Isopropoxy-L-alanine
-
Generate a wwPDB-style validation report: Use the PDB's validation server or local software like MolProbity.
-
Analyze the Ramachandran plot: Ensure the overall backbone geometry is sound.
-
Inspect the rotamer analysis: Pay close attention to the chi angles of the 3-isopropoxy-L-alanine residue. Are they within expected ranges based on the generated restraints?
-
Examine the clashscore: A high clashscore in the vicinity of the UAA may indicate an incorrect conformation.
-
Visualize outliers in Coot: Software like Coot allows for the direct visualization of geometric outliers in the context of the electron density map.[4] This is crucial for determining if an outlier is a genuine feature of the structure or a modeling error.
Refinement Strategy: A Self-Validating System
The refinement process should be a self-validating system. This means that as the model is improved, the agreement with the experimental data should also improve in a statistically meaningful way.
R-factors: A Global Measure of Model Quality
The R-work and R-free values are global indicators of how well the model agrees with the diffraction data.[12]
-
R-work: Measures the agreement between the observed and calculated structure factor amplitudes for the data used in refinement.
-
R-free: Measures the agreement for a small subset of data (typically 5-10%) that is excluded from the refinement process. This provides a less biased measure of model quality.
A key principle of refinement is that both R-work and R-free should decrease as the model is improved. A significant divergence between R-work and R-free can indicate overfitting of the model to the data.
Refinement Workflow:
Caption: Iterative refinement and validation workflow.
Concluding Remarks: A Holistic Approach to Validation
The crystallographic validation of a protein containing a non-canonical amino acid like 3-isopropoxy-L-alanine requires a multi-faceted approach that goes beyond automated validation reports. It necessitates a deep understanding of the underlying principles of crystallography and a critical eye for interpreting experimental data. By combining careful generation of restraints, meticulous electron density analysis, rigorous geometric validation, and a sound refinement strategy, researchers can produce high-quality, reliable structural models that will advance our understanding of protein function and pave the way for novel therapeutic interventions.
References
- ValidatorDB: database of up-to-date validation results for ligands and non-standard residues from the Protein Data Bank - PMC. (2014, November 11).
- Recognizing amino acid sidechains in a medium resolution cryo-electron density map.
- Is there a structure analysis program that allows the incorporation of unnatural amino acids and can calculate difference in folding/binding energy? | ResearchGate. (2015, September 25).
- wwPDB: X-ray validation report user guide - Worldwide Protein Data Bank. (2024, August 9).
- Electron-Density Map Interpretation.
- Pictorial Structures for Molecular Modeling: Interpreting Density Maps - NIPS.
- Interactive electron-density map interpretation: from INTER to O - IUCr Journals. (2004, December 1).
- wwPDB: NMR validation report user guide - Worldwide Protein Data Bank. (2024, August 9).
- Strategies for Incorporating Unnatural Amino Acids into Proteins - BOC Sciences. (2025, November 28).
- Creating protein models from electron-density maps using particle-filtering methods | Bioinformatics | Oxford Academic. (2007, November 15).
- wwPDB validation report FAQs - RCSB PDB. (2019, June 5).
- SwissSidechain - A database of non-natural sidechains.
- Unnatural Amino Acids into Proteins/ Protein Engineering - International Research Journal.
- Proteins Carrying One or More Unnatural Amino Acids - NCBI - NIH.
- Crystallography Software - RCSB PDB. (2023, February 15).
- Reprogramming natural proteins using unnatural amino acids - PMC.
- View Validation in 3D - RCSB PDB.
- FAQ - SwissSidechain - A database of non-natural sidechains.
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - MDPI. (2019, February 12).
- Creating non-canonical amino acid ChemComp files - CCPN.
- Validation of protein crystal structures - IUCr Journals.
- First crystal structure of a non-canonical amino acid linked to a paramagnetic lanthanide tag facilitates protein structure determination using NMR-derived restraints | bioRxiv. (2022, April 11).
- Incorporation of nonnatural amino acids into proteins - PubMed - NIH.
- Protein X-Ray Structure Validation: Key Criteria.
- Synthesis of alanyl nucleobase amino acids and their incorporation into proteins - PMC.
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- 3. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. cdn.rcsb.org [cdn.rcsb.org]
- 11. wwPDB: NMR validation report user guide [wwpdb.org]
- 12. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
Operational Guide: 3-Isopropoxy Alanine Handling and Disposal Procedures
As drug development increasingly relies on non-natural amino acids to enhance the metabolic stability and bioavailability of peptidomimetics, laboratory safety protocols must evolve accordingly. 3-Isopropoxy alanine (also known as O-isopropyl-L-serine) is a prime example of a highly valuable, yet environmentally persistent, chemical building block.
As a Senior Application Scientist, I designed this guide to move beyond generic safety data sheets. Here, we explore the causality behind chemical handling, providing researchers with a self-validating, scientifically grounded framework for the safe operational use and disposal of 3-isopropoxy alanine.
The Mechanistic Rationale for Specialized Disposal (Expertise & Experience)
To understand how to dispose of a chemical, we must first understand its molecular behavior. 3-Isopropoxy alanine differs from natural L-serine by the presence of an ether-linked isopropyl group on its side chain.
Why does this matter for disposal? Natural amino acids are readily metabolized by environmental microbial flora. However, the bulky, branched isopropyl ether linkage creates severe steric hindrance. Standard environmental hydrolases and proteases cannot readily cleave this bond. Consequently, if 3-isopropoxy alanine is flushed down a laboratory sink, it bypasses standard municipal wastewater treatment degradation, acting as a persistent organic pollutant[1].
Furthermore, during Solid-Phase Peptide Synthesis (SPPS), this compound is typically dissolved in aggressive organic solvents (e.g., DMF, DCM). The disposal strategy must therefore neutralize both the biological persistence of the non-natural amino acid and the chemical hazards of its carrier solvents [2]. High-temperature incineration by a licensed facility is the only scientifically sound method to ensure the complete thermal destruction of the ether bond.
Quantitative Data & Safety Thresholds
To facilitate quick decision-making at the bench, all critical quantitative thresholds for handling and segregating 3-isopropoxy alanine are summarized below.
Table 1: Physicochemical Thresholds and Waste Segregation Matrix
| Parameter | Specification / Limit | Operational Rationale |
| Aqueous Waste pH Limit | 5.5 – 8.5 | Prevents acid-catalyzed ether cleavage and hazardous gas evolution in sealed waste carboys. |
| Thermal Stability | Store < 8°C | Prevents thermal degradation of the powder prior to disposal. |
| Incineration Temp | > 850°C | Minimum temperature required by waste facilities to fully oxidize the branched ether backbone. |
| Halogenated Limit | < 1% Halogens | If non-halogenated waste exceeds 1% halogenated solvent (e.g., DCM), the entire container must be reclassified as Halogenated Waste to prevent explosive reactions during standard incineration. |
Self-Validating Experimental & Disposal Protocols
Every procedure in your laboratory should inherently verify its own safety. The following step-by-step methodologies incorporate built-in validation checks to ensure absolute operational integrity.
Protocol A: Solid Waste & Powder Disposal
Applies to unused lyophilized powder, contaminated weighing paper, and empty reagent vials.
-
Mass-Balance Validation (Pre-Disposal): Before formulating your synthesis solution, weigh the sealed reagent vial. After transferring the required amount, weigh the vial again. The mass difference must equal your calculated solute mass. A discrepancy >2% indicates a potential dry spill, immediately triggering the spill management protocol.
-
Containment: Gather all solid residues and contaminated consumables. Place them into a high-density polyethylene (HDPE) solid waste container. Do not use glass, as expanding gases from trace solvent evaporation can cause glass to shatter.
-
Labeling: Explicitly label the container as: "Non-Hazardous Organic Solid Waste - Contains Persistent Non-Natural Amino Acid Derivatives."
-
Final Disposition: Transfer the sealed HDPE container to your facility's licensed environmental waste contractor for high-temperature incineration [1].
Protocol B: Liquid Waste Segregation (Post-Synthesis)
Applies to cleavage cocktails, washings, and solvent solutions.
-
Categorization: Identify the primary solvent carrier.
-
Halogenated: Contains Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: Contains N,N-Dimethylformamide (DMF), Methanol, or Acetonitrile.
-
Aqueous: Buffer solutions used in purification.
-
-
The Micro-Scale Compatibility Test (Self-Validation): Before pouring 3-isopropoxy alanine waste into a bulk carboy, extract 1 mL of the bulk carboy's current contents into a secondary glass vial. Add 1 mL of your new waste. Observe for 3 minutes. The absence of heat generation, phase separation, or bubbling validates that the bulk transfer can proceed safely.
-
Transfer: Using a secondary containment tray, funnel the liquid into the appropriate, pre-labeled PTFE or HDPE carboy.
-
pH Verification: For aqueous waste, use a pH strip to verify the solution is between pH 5.5 and 8.5 before sealing the cap. Highly acidic waste can protonate the ether oxygen, leading to unpredictable downstream reactions.
Protocol C: Immediate Spill Management
-
Isolation & PPE: Demarcate the spill area. Ensure you are wearing nitrile gloves, safety goggles, and an N95/P1 particulate respirator.
-
Solid Spills: Never sweep dry powder. Sweeping aerosolizes the fine particulates, creating an inhalation hazard. Lightly dampen an absorbent pad with 70% ethanol, gently wipe the area, and place the pad directly into the solid waste container.
-
Liquid Spills: Apply an inert absorbent (e.g., vermiculite or sand) over the spill. Once fully absorbed, use a non-sparking polypropylene scoop to transfer the clumped material into the solid waste container. Wash the benchtop with a 5% mild detergent solution to remove trace residues.
Waste Segregation & Disposal Workflow
To ensure strict compliance with environmental regulations, follow the decision matrix below when routing 3-isopropoxy alanine waste from the bench to its final destruction.
Figure 1: Decision matrix and segregation workflow for 3-Isopropoxy alanine laboratory waste.
Conclusion
Handling advanced peptidomimetics requires an advanced approach to laboratory logistics. By understanding the metabolic resistance of the O-isopropyl ether linkage, implementing self-validating mass-balance and compatibility checks, and strictly segregating waste streams, your laboratory can utilize 3-isopropoxy alanine safely while maintaining uncompromising environmental stewardship.
References
-
ACS Sustainable Chemistry & Engineering. "Green Transformation of Solid-Phase Peptide Synthesis." American Chemical Society. Available at:[Link]
Personal protective equipment for handling 3-Isopropoxy alanine
As a Senior Application Scientist, I understand that handling specialized non-natural amino acids like 3-Isopropoxy alanine (also known as N-acetyl-3-isopropoxyalanine, CAS 65022-12-0) requires precision not just in the reaction vessel, but in logistical safety. In peptide synthesis and drug development, this compound is typically supplied as a finely milled, lyophilized powder.
The primary operational hazards of 3-Isopropoxy alanine do not stem from acute systemic toxicity, but rather from its physical state. Fine organic powders are highly susceptible to aerosolization, which poses risks of respiratory sensitization, mucosal irritation, and electrostatic dust scattering. To build a self-validating safety system in your laboratory, every handling procedure must be grounded in the causality of these physical properties.
Below is the comprehensive, step-by-step operational guide for the safe handling, weighing, and disposal of 3-Isopropoxy alanine.
Personal Protective Equipment (PPE) Matrix
According to the hazard assessment mandates in[1], PPE must be selected based on the specific physical hazards of the chemical. The table below outlines the required PPE and the mechanistic rationale for each.
| PPE Category | Specification | Operational Rationale (Causality) |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Prevents ocular exposure to fine airborne dust, which can cause mechanical and chemical mucosal irritation upon contact with eye moisture. |
| Hand Protection | Nitrile Gloves (EN 374, ≥ 0.11 mm) | Provides a permeation barrier against polar organic molecules and prevents dermal sensitization. Nitrile is preferred over latex due to superior resistance to the organic solvents (e.g., DMF, DMSO) typically used to dissolve this compound. |
| Body Protection | Flame-resistant Lab Coat (NFPA 2112) | Mitigates electrostatic discharge (ESD) risks. Synthetic clothing can generate static sparks, which is a hazard when handling dry, combustible organic powders. |
| Respiratory | N95/P100 Particulate Respirator | Required only if handling the powder outside of a certified fume hood. It prevents the inhalation of aerosolized particulates that can irritate the respiratory tract. |
Operational Workflow: Safe Handling and Weighing
To prevent aerosolization and ensure accurate stoichiometric yields, the weighing process must be tightly controlled. The [2] strongly recommends handling finely divided hazardous powders exclusively within a containment device.
Step-by-Step Methodology:
-
Environmental Control Verification: Before opening the chemical container, verify that your chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). This velocity is the optimal threshold to contain aerosolized powder without creating turbulent vortexes that blow the powder off the balance.
-
Static Mitigation: Wipe the exterior of the 3-Isopropoxy alanine container and the analytical balance draft shield with a slightly damp, lint-free cloth. Causality: This dissipates ambient static charge. Unnatural amino acids are highly prone to static buildup, which causes the powder to "jump" out of the weighing boat.
-
Tool Selection: Place an anti-static polymeric weighing boat on the balance. Use a grounded stainless-steel spatula. Do not use standard plastic spatulas, as the friction generates static electricity, causing the powder to repel and scatter.
-
Transfer & Solubilization: Slowly transfer the required mass. Cap the source bottle immediately to prevent hygroscopic degradation of the reagent. If your protocol allows, dissolve the powder in your target solvent directly within the fume hood before transporting it to the reaction vessel. Transporting a solution is inherently safer than transporting a dry powder.
Workflow for the safe handling and weighing of 3-Isopropoxy alanine.
Spill Response & Decontamination Protocol
In the event of a powder spill on the benchtop or inside the hood, immediate containment is required to prevent the powder from becoming airborne.
-
Isolate: Restrict access to the immediate spill area to prevent tracking the powder throughout the lab.
-
Suppress (Do Not Sweep): Never dry sweep an organic powder spill. Dry sweeping mechanically forces the particles into the air, drastically increasing inhalation risks and contaminating the broader laboratory environment.
-
Wet-Wipe Method: Carefully cover the spilled powder with absorbent paper towels. Gently mist or dampen the towels with water or a mild 10% ethanol solution. Causality: The liquid breaks the surface tension and traps the particulate matter within the towel matrix, neutralizing the aerosolization threat.
-
Decontaminate: Wipe the area inward from the edges to the center. Wash the surface with standard laboratory detergent and water to remove any residual chemical film.
Waste Disposal Plan
3-Isopropoxy alanine must be treated as hazardous chemical waste. Because it is an organic compound, it should never be flushed down the drain. Environmental regulations require specific segregation to ensure safe destruction, typically via high-temperature incineration.
-
Solid Waste: Empty vials, contaminated weighing boats, gloves, and wet-wipe cleanup materials must be placed in a heavy-duty, leak-proof bag or bin labeled clearly as "Hazardous Solid Waste - Organic Amino Acid Derivatives."
-
Liquid Waste: If the 3-Isopropoxy alanine has been dissolved in a solvent (e.g., during a failed peptide coupling reaction), the waste must be segregated based on the solvent type. Place it in the "Non-Halogenated Organic Waste" carboy, unless it was dissolved in a halogenated solvent like Dichloromethane (DCM), in which case it must go into the "Halogenated Organic Waste" container to prevent incompatible chemical reactions.
Decision tree for the segregation and disposal of 3-Isopropoxy alanine waste.
References
-
Sigma-Aldrich. (n.d.). 2-acetamido-3-(propan-2-yloxy)propanoic acid (N-acetyl-3-isopropoxyalanine). Retrieved from[Link]
-
Occupational Safety and Health Administration (OSHA). (2019). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. eCFR. Retrieved from[Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Retrieved from[Link]
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